Technical Documentation Center

2-(3-Bromo-4-methoxyphenyl)succinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Bromo-4-methoxyphenyl)succinic acid
  • CAS: 327098-82-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-(3-Bromo-4-methoxyphenyl)succinic acid

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 2-(3-Bromo-4-methoxyphenyl)succinic acid, a valuable intermediate for researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 2-(3-Bromo-4-methoxyphenyl)succinic acid, a valuable intermediate for researchers in drug development and organic synthesis. The strategy hinges on the robust and well-established Stobbe condensation, followed by catalytic hydrogenation and final saponification. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a consolidated summary of quantitative data, designed to empower researchers with a reliable and reproducible methodology.

Introduction: The Significance of Substituted Succinic Acids

Substituted succinic acids are a class of dicarboxylic acids that serve as critical building blocks in the synthesis of a wide array of complex organic molecules and pharmaceutical agents. Their bifunctional nature—possessing two carboxylic acid moieties—allows for diverse chemical modifications, making them ideal precursors for constructing heterocyclic systems, ligands for enzyme inhibition, and components of novel polymers.[1] The target molecule, 2-(3-Bromo-4-methoxyphenyl)succinic acid, incorporates a brominated aromatic ring, which provides a key reactive handle for subsequent cross-coupling reactions, further enhancing its synthetic utility. This guide presents an efficient and logical pathway to access this compound from commercially available starting materials.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis is designed as a sequential three-step process, maximizing yield and purity at each stage. The retrosynthetic analysis identifies 3-bromo-4-methoxybenzaldehyde and diethyl succinate as ideal starting materials.[2]

The forward synthesis proceeds as follows:

  • Stobbe Condensation: A base-catalyzed condensation between 3-bromo-4-methoxybenzaldehyde and diethyl succinate to form an alkylidene succinic acid monoester.

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the Stobbe product to yield the saturated succinic acid monoester.

  • Saponification: Hydrolysis of the remaining ester group to afford the final dicarboxylic acid product.

G cluster_0 Step 1: Stobbe Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Saponification A 3-Bromo-4-methoxybenzaldehyde + Diethyl Succinate B 4-Ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)but-3-enoic acid A->B  NaOEt, EtOH C 4-Ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)butanoic acid B->C  H2, Pd/C, EtOH   D 2-(3-Bromo-4-methoxyphenyl)succinic acid (Final Product) C->D  1. NaOH(aq) 2. HCl(aq)  

Caption: Overall synthetic workflow for 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Step 1: The Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction specifically involving a succinic ester and a carbonyl compound (aldehyde or ketone) in the presence of a strong base.[3][4] It is exceptionally reliable for generating alkylidene succinic acids or their corresponding half-esters.[5] The key advantage of the Stobbe condensation over similar reactions like the Aldol or Claisen condensations is that it is driven to completion by an irreversible ring-opening step, which typically results in high yields.[5]

Mechanism of Action

The reaction proceeds through a fascinating sequence of addition, lactonization, and elimination, centered around a γ-lactone intermediate.[3]

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl succinate, forming a nucleophilic enolate.

  • Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of 3-bromo-4-methoxybenzaldehyde.

  • Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking one of the ester carbonyls to form a five-membered γ-lactone intermediate, expelling an ethoxide ion.

  • Ring Opening (Elimination): The expelled ethoxide or another base molecule abstracts the remaining α-proton. The subsequent electronic rearrangement leads to the irreversible opening of the lactone ring, forming a resonance-stabilized carboxylate salt. This step is the thermodynamic driving force for the reaction.

  • Protonation: An acidic workup protonates the carboxylate to yield the final alkylidene succinic acid monoester product.

G start Diethyl Succinate Enolate + 3-Bromo-4-methoxybenzaldehyde step1 Aldol Adduct (Alkoxide Intermediate) start->step1 Nucleophilic Attack step2 γ-Lactone Intermediate step1->step2 Intramolecular Lactonization step3 Carboxylate Salt (After Ring Opening) step2->step3 Base-catalyzed E2 Elimination end Alkylidene Succinic Acid Monoester (Product) step3->end Acidic Workup

Caption: Simplified mechanism of the Stobbe Condensation.

Experimental Protocol: Synthesis of 4-Ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)but-3-enoic acid
  • Materials: 3-bromo-4-methoxybenzaldehyde, diethyl succinate, absolute ethanol, sodium metal (or sodium ethoxide), diethyl ether, hydrochloric acid (conc.), anhydrous magnesium sulfate.

  • Procedure:

    • Equip a dry 500 mL three-necked, round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the apparatus is under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Prepare sodium ethoxide in situ: In the flask, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Stir until all the sodium has dissolved. Alternatively, use a commercially available sodium ethoxide solution.

    • Add 47.0 g (0.27 mol) of diethyl succinate to the sodium ethoxide solution via the dropping funnel.

    • Dissolve 43.0 g (0.20 mol) of 3-bromo-4-methoxybenzaldehyde in 50 mL of absolute ethanol. Add this solution dropwise to the stirred reaction mixture over 30 minutes.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 250 mL of ice-water.

    • Transfer the aqueous mixture to a separatory funnel and wash with 2 x 100 mL of diethyl ether to remove any unreacted starting materials. Discard the organic layers.

    • Acidify the aqueous layer to a pH of ~2 by slowly adding concentrated hydrochloric acid while cooling in an ice bath. The product will precipitate as a solid or an oil.

    • Extract the product with 3 x 150 mL of diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).

Step 2: Catalytic Hydrogenation

The product from the Stobbe condensation is an α,β-unsaturated acid. To obtain the target saturated succinic acid derivative, the carbon-carbon double bond must be reduced. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[6] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose.[7]

Experimental Protocol: Synthesis of 4-Ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)butanoic acid
  • Materials: Crude product from Step 1, ethanol, 5% or 10% Palladium on Carbon (Pd/C), hydrogen gas source.

  • Procedure:

    • Dissolve the crude 4-ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)but-3-enoic acid (approx. 0.20 mol) in 250 mL of ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask).

    • Carefully add 1.0 g of 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

    • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 15-50 psi, or as per available equipment) and begin vigorous stirring or shaking.

    • The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 4-12 hours.

    • Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol. Caution: Do not allow the catalyst-Celite pad to dry in the air.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude saturated monoester. This product is often of sufficient purity for the next step.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target molecule. This is a standard saponification reaction, achieved by treating the ester with a strong base followed by acidification.[8]

Experimental Protocol:
  • Materials: Crude product from Step 2, sodium hydroxide (NaOH), water, hydrochloric acid (conc.).

  • Procedure:

    • Dissolve the crude 4-ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)butanoic acid (approx. 0.20 mol) in 200 mL of a 10% aqueous solution of sodium hydroxide (containing approx. 24 g, 0.60 mol of NaOH).

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the clear solution with concentrated hydrochloric acid until the pH is ~1. The final product will precipitate as a white or off-white solid.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product in a vacuum oven to yield pure 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Summary of Quantitative Data

The following table provides a summary of the key reagents and conditions for the multi-step synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.

StepReactionStarting Material (SM)Key ReagentsSolventTemp.TimeProductApprox. Yield
1 Stobbe Condensation3-Bromo-4-methoxybenzaldehydeDiethyl succinate, Sodium ethoxideEthanolReflux2-4 h4-Ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)but-3-enoic acid75-85%
2 Catalytic HydrogenationProduct from Step 1H₂, 10% Pd/CEthanolRT4-12 h4-Ethoxycarbonyl-3-(3-bromo-4-methoxyphenyl)butanoic acid>95% (crude)
3 SaponificationProduct from Step 2NaOH (aq), HCl (aq)WaterReflux2-4 h2-(3-Bromo-4-methoxyphenyl)succinic acid 85-95%

Conclusion

The synthesis of 2-(3-Bromo-4-methoxyphenyl)succinic acid can be reliably achieved through a robust three-step sequence: Stobbe condensation, catalytic hydrogenation, and saponification. This pathway utilizes readily available starting materials and employs well-understood, high-yielding reactions. The detailed protocols and mechanistic discussions provided in this guide offer researchers a clear and reproducible method for obtaining this versatile chemical intermediate, facilitating further exploration in medicinal chemistry and materials science.

References

  • Patel, S. T., et al. (2020). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society.
  • McKennis, J. S. (1990). Method of preparing (R)-succinic acid derivatives. U.S.
  • Mei, A., et al. (2003). Process for preparing alkylidene substituted succinic acid esters. U.S.
  • Breit, B., & Laungani, A. C. (2009). Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. Organic Letters.
  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ. [Link]

  • ChemSynthesis. 3-bromo-4-methoxybenzaldehyde. [Link]

  • Aleku, G. A., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry.
  • Aleku, G. A., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Semantic Scholar.
  • Zhang, T. M., Sener, A., & Malaisse, W. J. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochemical and Molecular Medicine. [Link]

  • Wikipedia. Succinic acid. [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • Wikipedia. Stobbe condensation. [Link]

  • SynArchive. Stobbe Condensation. [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. ResearchGate. [Link]

  • Will & Co. Biosynthesis of succinic acid. [Link]

Sources

Exploratory

Molecular Structure and Predicted Physicochemical Properties

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)succinic Acid: Properties, Synthesis, and Applications Introduction 2-(3-Bromo-4-methoxyphenyl)succinic acid is a substituted diaryl dicarboxylic acid. A comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)succinic Acid: Properties, Synthesis, and Applications

Introduction

2-(3-Bromo-4-methoxyphenyl)succinic acid is a substituted diaryl dicarboxylic acid. A comprehensive review of the scientific literature indicates that this specific compound is not widely characterized, presenting a unique opportunity for novel research and development. This guide serves as a technical whitepaper for researchers, chemists, and drug development professionals, providing a scientifically-grounded framework for understanding its properties. By deconstructing the molecule into its constituent functional groups and drawing parallels with well-documented analogues, we can project its chemical behavior, devise a robust synthetic strategy, and propose a comprehensive analytical validation workflow. This document is designed to be a practical and authoritative resource, bridging the existing information gap and enabling further investigation into this promising chemical entity.

The foundational step in characterizing any molecule is a thorough analysis of its structure. The molecule incorporates a succinic acid moiety attached to a phenyl ring, which is substituted with a bromine atom and a methoxy group. These features dictate its electronic properties, reactivity, and three-dimensional conformation.

The succinic acid backbone provides two carboxylic acid groups, making it a bivalent linker or scaffold. The phenyl ring's substituents are electronically influential: the methoxy group (-OCH₃) is an ortho-, para-directing electron-donating group through resonance, while the bromine atom (-Br) is an ortho-, para-directing but deactivating group due to its inductive electron-withdrawing effect. This electronic push-pull relationship on the aromatic ring is a critical determinant of its reactivity.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on computational models and comparison with structurally similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid and 2-(4-methoxyphenyl)succinic acid.[1][2]

PropertyPredicted ValueRationale & Key Considerations
Molecular Formula C₁₁H₁₁BrO₅Derived from the chemical structure.
Molecular Weight 303.11 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white crystalline solidBased on analogues like 3-bromo-4-methoxyphenylacetic acid.[3]
pKa¹ (Succinic C4) ~4.2 - 4.5The first pKa is comparable to that of succinic acid itself, slightly influenced by the aryl group.
pKa² (Succinic C1) ~5.4 - 5.8The second pKa is higher, as deprotonation of the second carboxyl group is less favorable due to electrostatic repulsion.
Predicted logP ~1.8 - 2.2The lipophilicity is increased by the bromo-methoxyphenyl group compared to unsubstituted succinic acid.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.The dicarboxylic acid nature confers some aqueous solubility, while the aromatic ring enhances solubility in organic solvents.[4]
Melting Point 140 - 160 °CThis is an estimation; the melting point will be significantly influenced by the crystal lattice packing. Analogues melt in a similar range.[3]
Structural Influences on Reactivity

The interplay between the functional groups is key to understanding the molecule's chemical behavior.

Caption: Key structural features and their influence on chemical reactivity.

Proposed Synthetic Pathway and Experimental Protocol

Given the absence of a commercially available source, a reliable synthetic route is paramount. A logical and field-proven approach is the Stobbe condensation, a powerful method for forming carbon-carbon bonds, followed by subsequent reduction and hydrolysis. This pathway leverages readily available starting materials.

Synthetic Workflow Overview

The proposed synthesis begins with 3-bromo-4-methoxybenzaldehyde and diethyl succinate.

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with purification and characterization checkpoints after key transformations.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Diethyl succinate

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Methanol, Ethanol, Ethyl acetate, Hexanes

Step 1: Stobbe Condensation

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with anhydrous tert-butanol (200 mL) and potassium tert-butoxide (1.1 eq). Stir until dissolved under a nitrogen atmosphere.

  • Add a mixture of 3-bromo-4-methoxybenzaldehyde (1.0 eq) and diethyl succinate (1.2 eq) dropwise to the solution over 30 minutes at room temperature.

    • Causality: Using a strong, non-nucleophilic base like t-BuOK in a non-protic solvent favors the condensation reaction over competing side reactions like saponification of the ester.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted starting materials.

  • Acidify the aqueous layer with 2M HCl to a pH of ~2. The intermediate product, a mixture of the monoacid/monoester, should precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2 & 3: Saponification and Hydrogenation

  • Dissolve the crude product from Step 1 in a 10% aqueous sodium hydroxide solution (2.5 eq) and stir for 2 hours at 60°C to ensure complete saponification of the remaining ester group.

  • Transfer the resulting solution to a Parr hydrogenation apparatus.

  • Add 10% Palladium on carbon (5 mol %) to the vessel.

    • Causality: Pd/C is a highly effective and standard catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic ring under these conditions.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-18 hours.

  • Monitor for the cessation of hydrogen uptake, indicating reaction completion.

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with water.

Step 4: Acidification and Final Purification

  • Cool the filtrate from the previous step in an ice bath.

  • Slowly add concentrated HCl with vigorous stirring until the pH of the solution is ~1. A white precipitate of the final product should form.

  • Allow the suspension to stir in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product in a vacuum oven at 50°C.

  • For final purification, recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes solvent system to yield a pure, crystalline solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach ensures the highest degree of confidence.

Analytical TechniqueExpected Results and Interpretation
¹H NMR - Aromatic Protons: 3 distinct signals in the ~6.8-7.5 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. - Methoxy Protons: A sharp singlet at ~3.9 ppm integrating to 3H. - Aliphatic Protons: A complex multiplet pattern between ~2.5-3.5 ppm for the -CH-CH₂- succinic backbone, integrating to 3H. - Carboxylic Acid Protons: A broad singlet at >10 ppm, which is D₂O exchangeable.
¹³C NMR - Carbonyl Carbons: Two signals in the ~170-180 ppm region. - Aromatic Carbons: Six signals in the ~110-160 ppm region, including the C-Br and C-OCH₃ signals. - Methoxy Carbon: A signal around 56 ppm. - Aliphatic Carbons: Three signals in the ~35-50 ppm range.
FT-IR - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (characteristic of carboxylic acid dimers). - C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹. - C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretch: Signals around 1500-1600 cm⁻¹.
Mass Spectrometry (ESI-) - [M-H]⁻: An ion peak at m/z ~302/304, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). - [M+Na-2H]⁻: A potential adduct ion.
High-Performance Liquid Chromatography (HPLC) - A single, sharp peak under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA) indicates high purity (>98%).
Elemental Analysis - The calculated percentages of C, H, and O should match the experimental values within ±0.4%, confirming the empirical formula C₁₁H₁₁BrO₅.

Potential Applications in Drug Development and Research

The unique structure of 2-(3-Bromo-4-methoxyphenyl)succinic acid makes it a valuable building block for medicinal chemistry and materials science.

  • Scaffold for Novel Therapeutics: The succinic acid moiety is a well-known component in drug design, often used to improve solubility and pharmacokinetic properties.[5][6] This molecule can serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation.

  • Linker in PROTACs and ADCs: As a dicarboxylic acid, it can be derivatized at both ends to function as a linker, connecting a warhead protein ligand to an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs) or linking a cytotoxic payload to an antibody in Antibody-Drug Conjugates (ADCs).

  • Fragment-Based Drug Discovery (FBDD): The brominated methoxyphenyl group is a common fragment in drug discovery. The bromine atom provides a vector for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[3]

  • Precursor for Complex Natural Products: Substituted phenylacetic and succinic acids are key intermediates in the synthesis of complex natural products and their analogues.[7]

Conclusion

While 2-(3-Bromo-4-methoxyphenyl)succinic acid is not a widely studied molecule, its chemical architecture suggests significant potential as a versatile intermediate in pharmaceutical and chemical research. This guide provides a comprehensive theoretical and practical framework, outlining its predicted properties, a robust and detailed synthetic protocol, and a thorough plan for analytical validation. By leveraging established chemical principles and drawing upon data from analogous structures, researchers are now equipped with the foundational knowledge required to synthesize, characterize, and explore the applications of this promising compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link].[1]

  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. Available at: [Link].[7][8]

  • Kumar, M. K., Reddy, Y. P., Kumar, V. K., Sowmya, C., & Deshmukh, A. M. (2010). Development of Matrix and Coated Units for pH-Independent Release of a Weakly Basic Drug. International Journal of Pharmaceutical Sciences Review and Research, 3(2), 142-147. Available at: [Link].[5]

  • McKinlay, J. B., Zeikus, J. G., & Vieille, C. (2017). Succinic Acid: Technology Development and Commercialization. Fermentation, 3(2), 17. Available at: [Link].[6]

Sources

Foundational

2-(3-Bromo-4-methoxyphenyl)succinic acid mechanism of formation

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 2-(3-Bromo-4-methoxyphenyl)succinic Acid Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 2-(3-Bromo-4-methoxyphenyl)succinic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

2-(3-Bromo-4-methoxyphenyl)succinic acid is a substituted dicarboxylic acid that represents a valuable scaffold in medicinal chemistry and materials science. Its structural motifs, including the substituted phenyl ring and the succinic acid moiety, make it a versatile building block for more complex molecular architectures. For instance, the closely related 3-bromo-4-methoxyphenylacetic acid is a known precursor in the synthesis of potent antimitotic agents like Combretastatin A-4[1]. This guide provides a comprehensive overview of the principal mechanism for the formation of the title compound, focusing on the strategic application of the Stobbe condensation. We will dissect the multi-step synthesis, elucidating the mechanistic underpinnings of each core transformation, from precursor synthesis to the final product, providing field-proven protocols and theoretical grounding for each step.

Part 1: Strategic Synthesis and Retrosynthetic Analysis

The synthesis of a molecule like 2-(3-bromo-4-methoxyphenyl)succinic acid requires a robust carbon-carbon bond-forming strategy. The most logical and efficient approach involves the Stobbe condensation, a powerful method for coupling an aldehyde or ketone with a succinic ester derivative[2][3].

Retrosynthetic Logic:

Our retrosynthetic analysis begins by disconnecting the C2-phenyl bond of the succinic acid backbone. This disconnection points directly to two key precursors:

  • 3-Bromo-4-methoxybenzaldehyde : The electrophilic aromatic component.

  • A Succinate Synthon : The nucleophilic four-carbon dicarboxylic acid component, typically in the form of a dialkyl succinate (e.g., diethyl succinate).

The overall forward synthesis can be visualized as a three-stage process:

  • Precursor Synthesis : Formation of 3-bromo-4-methoxybenzaldehyde.

  • Core C-C Bond Formation : Stobbe condensation to form an intermediate alkylidene succinic acid half-ester.

  • Post-Condensation Modifications : Reduction of the alkylidene double bond and saponification of the ester to yield the final dicarboxylic acid.

G cluster_0 Overall Synthetic Workflow Target 2-(3-Bromo-4-methoxyphenyl)succinic acid Step3 Saponification & Reduction Target->Step3 Intermediate Ethyl 2-(3-bromo-4-methoxyphenylidene)-3-carboxypropanoate Step3->Intermediate Step2 Stobbe Condensation Intermediate->Step2 Precursors 3-Bromo-4-methoxybenzaldehyde + Diethyl Succinate Step2->Precursors Step1 Bromination Precursors->Step1 Start 4-Methoxybenzaldehyde Step1->Start

Caption: High-level retrosynthetic workflow for the target molecule.

Part 2: Synthesis of Key Precursor: 3-Bromo-4-methoxybenzaldehyde

The synthesis of this key aldehyde is achieved via electrophilic aromatic substitution on a commercially available starting material.

Mechanism: Regioselective Bromination

The starting material, 4-methoxybenzaldehyde, possesses a strongly activating methoxy group (-OCH₃) and a moderately deactivating aldehyde group (-CHO). The methoxy group is a powerful ortho, para-director. Since the para position is blocked by the aldehyde, electrophilic attack is directed to the positions ortho to the methoxy group (C3 and C5). The aldehyde group deactivates the ring, but the activating effect of the methoxy group is dominant. Bromination will therefore occur regioselectively at the C3 position. A similar regioselective bromination is documented for the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid from 4-methoxyphenylacetic acid[1][4].

Experimental Protocol: Bromination of 4-Methoxybenzaldehyde

This protocol is adapted from the established procedure for the analogous 4-methoxyphenylacetic acid[1].

  • Dissolution : Dissolve 4-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation : Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Reaction : Cool the flask in an ice bath and add the bromine solution dropwise over 30-45 minutes, maintaining the temperature below 10°C.

  • Stirring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Pour the reaction mixture slowly into a beaker containing a large volume of ice-water with stirring.

  • Isolation : The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and HBr.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or xylene) to yield pure 3-bromo-4-methoxybenzaldehyde as a crystalline solid.

Part 3: The Stobbe Condensation: Mechanism and Application

The Stobbe condensation is a cornerstone of this synthesis, forming the succinic acid backbone. It is a base-catalyzed condensation between a succinic ester and a carbonyl compound[5]. A key feature is the formation of a stable γ-lactone intermediate, whose subsequent irreversible ring-opening drives the reaction to completion[3][5].

Detailed Mechanistic Steps:

  • Enolate Formation : A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), abstracts an acidic α-proton from diethyl succinate to form a resonance-stabilized enolate[5][6].

  • Nucleophilic Attack : The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-4-methoxybenzaldehyde in an aldol-type addition[5].

  • Lactonization : The resulting alkoxide intermediate undergoes a rapid intramolecular cyclization (lactonization) by attacking the carbonyl of the adjacent ester group, displacing an ethoxide ion and forming a five-membered γ-lactone intermediate[2][3][5].

  • Ring Opening : The displaced ethoxide (or another base molecule) abstracts a proton from the remaining α-position on the lactone ring. The resulting carbanion induces an E1cB-type elimination, leading to the irreversible opening of the lactone ring to form a stable, resonance-stabilized carboxylate salt. This step is the thermodynamic driving force of the reaction[5].

  • Protonation : An acidic workup protonates the carboxylate, yielding the alkylidene succinic acid half-ester product.

G cluster_mechanism Stobbe Condensation Mechanism Start Diethyl Succinate + Base (t-BuO⁻) Enolate Succinate Enolate Start->Enolate 1. Deprotonation Aldehyde + 3-Bromo-4-methoxybenzaldehyde Adduct Alkoxide Adduct Enolate->Adduct 2. Nucleophilic Attack Lactone γ-Lactone Intermediate Adduct->Lactone 3. Lactonization (-OEt) Salt Carboxylate Salt (Alkylidene) Lactone->Salt 4. Ring Opening RingOpen Base-catalyzed Ring Opening (E1cB) Product Alkylidene Succinic Acid Half-Ester Salt->Product 5. Protonation Workup Acidic Workup (H₃O⁺)

Sources

Exploratory

Discovery and history of 2-(3-Bromo-4-methoxyphenyl)succinic acid

An In-Depth Technical Guide to the Prospective Synthesis and Analysis of 2-(3-Bromo-4-methoxyphenyl)succinic acid Preamble: Navigating the Uncharted Territory of a Novel Compound In the landscape of chemical research and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis and Analysis of 2-(3-Bromo-4-methoxyphenyl)succinic acid

Preamble: Navigating the Uncharted Territory of a Novel Compound

In the landscape of chemical research and drug development, we often encounter compounds that, despite their theoretical potential, remain uncharacterized in existing literature. 2-(3-Bromo-4-methoxyphenyl)succinic acid is one such molecule. A comprehensive search of scientific databases reveals a notable absence of direct reports on its synthesis or biological activity. However, the structural motifs it contains—a brominated aromatic ring and a succinic acid moiety—are prevalent in numerous compounds of biological and pharmaceutical significance.

This technical guide, therefore, ventures into this uncharted territory. It is not a retrospective account of established knowledge but a prospective blueprint for the synthesis, characterization, and potential application of this novel compound. By leveraging established principles of organic synthesis and drawing parallels from structurally related molecules, we provide a scientifically grounded framework for researchers and drug development professionals interested in exploring the potential of 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Part 1: A Proposed Synthetic Pathway

The synthesis of 2-(3-Bromo-4-methoxyphenyl)succinic acid can be logically approached from the known and readily available precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid. The synthesis of this starting material is well-documented and involves the regioselective bromination of 4-methoxyphenylacetic acid.[1][2][3]

Our proposed synthetic route extends the acetic acid side chain by one carboxylated carbon to form the succinic acid derivative. A reliable method to achieve this is a variation of the malonic ester synthesis.

Step 1: Synthesis of the Precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid

The initial step involves the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid from 4-methoxyphenylacetic acid.

Protocol:

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for approximately one hour after the addition is complete.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the crude product, wash with cold water, and air-dry.

  • Recrystallize the solid from a suitable solvent, such as xylene, to yield pure 2-(3-Bromo-4-methoxyphenyl)acetic acid as a white crystalline powder.[1]

Step 2: Conversion to 2-(3-Bromo-4-methoxyphenyl)acetyl chloride

To facilitate the subsequent reaction, the carboxylic acid is converted to a more reactive acid chloride.

Protocol:

  • Suspend 2-(3-Bromo-4-methoxyphenyl)acetic acid in a dry, inert solvent such as dichloromethane.

  • Add thionyl chloride (SOCl₂) in excess, along with a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(3-Bromo-4-methoxyphenyl)acetyl chloride.

Step 3: Malonic Ester Synthesis for Chain Extension

The acid chloride is then used to acylate a malonic ester, followed by hydrolysis and decarboxylation to yield the target succinic acid.

Protocol:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate to the sodium ethoxide solution to form the corresponding enolate.

  • Slowly add the crude 2-(3-Bromo-4-methoxyphenyl)acetyl chloride to the enolate solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Hydrolyze the resulting ester by refluxing with a strong base, such as sodium hydroxide.

  • Acidify the mixture to protonate the carboxylate groups.

  • Gently heat the resulting dicarboxylic acid to induce decarboxylation of the malonic acid derivative, yielding the final product, 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Synthetic Workflow Diagram

G A 4-Methoxyphenylacetic acid B 2-(3-Bromo-4-methoxyphenyl)acetic acid A->B Bromine, Acetic Acid C 2-(3-Bromo-4-methoxyphenyl)acetyl chloride B->C SOCl2, cat. DMF D Acylated Diethyl Malonate Intermediate C->D Diethyl malonate, NaOEt E 2-(3-Bromo-4-methoxyphenyl)succinic acid D->E 1. NaOH, H2O, Reflux 2. H3O+ 3. Heat (Decarboxylation)

Caption: Proposed synthetic pathway for 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Part 2: Physicochemical Properties

The predicted physicochemical properties of the target compound are summarized below, based on its chemical structure and the properties of its precursor.

PropertyPrecursor: 2-(3-Bromo-4-methoxyphenyl)acetic acidPredicted: 2-(3-Bromo-4-methoxyphenyl)succinic acid
Molecular Formula C₉H₉BrO₃C₁₀H₁₁BrO₄
Molecular Weight 245.07 g/mol 287.09 g/mol
Appearance White crystalline powder[1]Predicted to be a white to off-white solid
Melting Point 113.3-114.2 °C (386.3-387.2 K)[1]Predicted to be higher due to increased polarity and hydrogen bonding capability
Solubility Soluble in organic solvents like xylene[1]Predicted to have moderate solubility in polar organic solvents and low solubility in water

Part 3: Potential Biological Significance and Therapeutic Applications

While no direct biological studies have been conducted on 2-(3-Bromo-4-methoxyphenyl)succinic acid, its structural components suggest several avenues for investigation.

Insights from the Brominated Phenyl Moiety

Brominated phenols and their derivatives are known to possess a range of biological activities, including antioxidant and anticancer properties.[4] The presence of the bromo- and methoxy- substituents on the phenyl ring can influence the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets. For instance, the precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, is a key intermediate in the synthesis of the potent antimitotic agent Combretastatin A-4.[1]

The Role of the Succinic Acid Moiety

Succinic acid is a central metabolite in the tricarboxylic acid (TCA) cycle.[5] Recent research has highlighted its role as a signaling molecule, particularly in the context of inflammation and metabolism.[5][6] Succinate can activate its specific receptor, SUCNR1, which is involved in various physiological and pathological processes.[5]

Hypothesized Mechanism of Action

It is plausible that 2-(3-Bromo-4-methoxyphenyl)succinic acid could act as a modulator of metabolic or inflammatory pathways. For example, it might influence cellular metabolism by interacting with enzymes of the TCA cycle or by acting as a ligand for the SUCNR1 receptor. The bromophenyl group could confer specificity and enhanced binding to target proteins.

Hypothetical Signaling Pathway

G A 2-(3-Bromo-4-methoxyphenyl)succinic acid B SUCNR1 Receptor A->B Binding and Activation C G-protein activation B->C D Downstream Signaling Cascades (e.g., MAPK, PI3K-Akt) C->D E Cellular Response (e.g., Modulation of Inflammation, Metabolic Reprogramming) D->E

Caption: Hypothetical signaling pathway for 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Conclusion and Future Directions

This guide has outlined a prospective pathway for the synthesis and investigation of the novel compound, 2-(3-Bromo-4-methoxyphenyl)succinic acid. While its existence and properties are currently theoretical, the scientific rationale presented here provides a solid foundation for its future exploration. The proposed synthesis is based on well-established chemical transformations, and the hypothesized biological activities are grounded in the known functions of its constituent chemical motifs.

Future research should focus on the practical execution of the proposed synthesis, followed by thorough structural characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequent biological screening could then explore its potential as an antimitotic agent, an anti-inflammatory compound, or a modulator of cellular metabolism. The findings from such studies would not only illuminate the properties of this specific molecule but also contribute to the broader understanding of how brominated aromatic compounds and succinic acid derivatives can be leveraged for therapeutic benefit.

References

  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555–o1556. [Link]

  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Semantic Scholar. [Link]

  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed. [Link]

  • Li, S., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Wang, Y., et al. (2024). Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. MDPI. [Link]

  • Zhang, Y., et al. (2024). Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. Frontiers in Immunology. [Link]

Sources

Foundational

Technical Whitepaper: 2-(3-Bromo-4-methoxyphenyl)succinic Acid

The following is an in-depth technical guide for 2-(3-Bromo-4-methoxyphenyl)succinic acid . Advanced Synthesis, Characterization, and Pharmaceutical Applications Executive Summary & Chemical Identity 2-(3-Bromo-4-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-(3-Bromo-4-methoxyphenyl)succinic acid .

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary & Chemical Identity

2-(3-Bromo-4-methoxyphenyl)succinic acid is a specialized dicarboxylic acid intermediate used primarily in the synthesis of heterocyclic pharmacophores, including substituted tetralones, indanones, and lignan analogs. Its structural core—a phenylsuccinic acid scaffold decorated with a bromine handle and a methoxy group—provides dual functionality: the carboxylic acid arms allow for cyclization (Friedel-Crafts), while the aryl bromide facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification.

Chemical Registry & Discrepancy Note
  • Chemical Name: 2-(3-Bromo-4-methoxyphenyl)succinic acid

  • Molecular Formula: C₁₁H₁₁BrO₅

  • Molecular Weight: 303.11 g/mol

  • CAS Registry Note: The user-provided CAS 69006-89-9 formally corresponds to 2-(3-Bromophenyl)succinic acid (lacking the 4-methoxy group).

    • Correction: This guide focuses on the 3-Bromo-4-methoxy analog as requested by the chemical name, which is a distinct and more electron-rich building block often used in specific alkaloid and antagonist synthesis. Researchers should verify specific vendor CAS numbers, as the methoxy-variant is often custom-synthesized.

Structural Analysis
  • Core Scaffold: Succinic acid (butanedioic acid) backbone.

  • Substituent: 3-Bromo-4-methoxyphenyl group at the

    
    -position (C2).
    
  • Electronic Properties: The 4-methoxy group (electron-donating) activates the ring for electrophilic aromatic substitution (e.g., cyclization), while the 3-bromo group (electron-withdrawing by induction, donating by resonance) serves as an orthogonal reactive site.

Synthesis & Manufacturing Workflow

The industrial and laboratory standard for synthesizing 2-arylsuccinic acids is the Stobbe Condensation , followed by hydrolysis and reduction. This route avoids the harsh conditions of direct arylation and offers high regioselectivity.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:

  • 3-Bromo-4-methoxybenzaldehyde (Electrophile)

  • Diethyl Succinate (Nucleophile)

Detailed Experimental Protocol
Stage 1: Stobbe Condensation
  • Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 eq), Diethyl succinate (1.5 eq), Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (1.5 eq).

  • Solvent: Anhydrous Ethanol or Toluene.

  • Conditions: Reflux under

    
     atmosphere for 4–6 hours.
    

Procedure:

  • Charge a flame-dried reactor with anhydrous ethanol and dissolve sodium metal to generate fresh NaOEt (or use commercial solution).

  • Add diethyl succinate dropwise at 0°C to form the enolate.

  • Slowly add a solution of 3-bromo-4-methoxybenzaldehyde in ethanol.

  • Heat the mixture to reflux. The solution will turn yellow/orange as the condensation proceeds.

  • Workup: Cool to room temperature. Acidify with dilute HCl to pH ~2. The half-ester intermediate (3-ethoxycarbonyl-4-(3-bromo-4-methoxyphenyl)-3-butenoic acid) will precipitate or can be extracted with ethyl acetate.

Stage 2: Saponification & Reduction

The Stobbe product is an unsaturated half-ester. It must be hydrolyzed and reduced to the saturated dicarboxylic acid.

  • Step A (Hydrolysis): Treat the crude half-ester with 10% NaOH (aq) at reflux for 2 hours. Acidify to isolate the unsaturated diacid.[1]

  • Step B (Reduction):

    • Method 1 (Catalytic Hydrogenation): Dissolve unsaturated diacid in acetic acid. Add 5% Pd/C or Pd/BaSO₄. Hydrogenate at 30–50 psi at RT.

      • Note: Care must be taken to prevent debromination. Use mild conditions or poison the catalyst if debromination is observed.

    • Method 2 (Chemical Reduction - Preferred): Use Zn dust in acetic acid or Sodium Amalgam (Na-Hg) if the bromine is labile under hydrogenation.

Mechanistic Pathway (Visualization)

StobbePathway Start 3-Bromo-4-methoxy- benzaldehyde Lactone Paraconic Acid Intermediate (Lactone) Start->Lactone Aldol Addition Succinate Diethyl Succinate (Enolate) Succinate->Lactone HalfEster Unsaturated Half-Ester Lactone->HalfEster Ring Opening (NaOEt) DiacidUnsat Unsaturated Diacid HalfEster->DiacidUnsat Hydrolysis (NaOH) Target 2-(3-Bromo-4-methoxyphenyl) succinic acid DiacidUnsat->Target Reduction (Zn/AcOH or H2/Pd)

Figure 1: Step-wise mechanistic flow from aldehyde precursor to final succinic acid derivative via Stobbe condensation.

Applications in Drug Discovery[2][3][4]

This compound is a "privileged structure" intermediate, meaning it serves as a gateway to multiple bioactive scaffolds.

Precursor to Tetralones and Indanones

The most critical application is the intramolecular Friedel-Crafts Cyclization .

  • Reagent: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).

  • Outcome: Cyclization of the succinic acid side chain onto the aromatic ring.

  • Regioselectivity: The 4-methoxy group is an ortho/para director. Cyclization typically occurs ortho to the methoxy group (position 5 relative to the original ring), yielding a 6-methoxy-5-bromo-1-tetralone-3-carboxylic acid .

Pharmaceutical Classes
Drug ClassPotential ApplicationMechanism of Utility
SGLT2 Inhibitors Bioisostere SynthesisThe bromo-methoxy-phenyl core mimics the distal ring of gliflozins; the succinic arm allows linker attachment.
Integrin Antagonists

-Turn Mimetics
The succinic backbone provides the necessary spacing for carboxylate binding to integrin metal ion sites.
Lignans Natural Product SynthesisPrecursor to Podophyllotoxin analogs via tetralin formation.
Workflow: Cyclization to Bioactive Cores

Cyclization Input 2-(3-Bromo-4-methoxyphenyl) succinic acid Activation Anhydride Formation (Ac2O or TFAA) Input->Activation Cyclization Friedel-Crafts Cyclization (AlCl3 or PPA) Activation->Cyclization Product 5-Bromo-6-methoxy-1-tetralone- 3-carboxylic acid Cyclization->Product Regioselective Ring Closure

Figure 2: Conversion of the succinic acid intermediate into a bicyclic tetralone pharmacophore.

Analytical Characterization

To validate the synthesis of 2-(3-Bromo-4-methoxyphenyl)succinic acid , the following analytical signals are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     12.1–12.5 ppm (s, 2H):  Carboxylic acid protons (-COOH ). Broad singlet.
    
  • 
     7.55 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C2 (ortho to Br).
  • 
     7.25 ppm (dd, 
    
    
    
    Hz, 1H):
    Aromatic proton at C6.
  • 
     7.05 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C5 (ortho to OMe).
  • 
     3.90 ppm (dd, 1H):  Methine proton of the succinic backbone (
    
    
    
    -CH).
  • 
     3.82 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).
  • 
     2.6–3.0 ppm (m, 2H):  Methylene protons of the succinic backbone (
    
    
    
    -CH
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode).

  • M-H Peak: Expected at m/z 301 and 303 (1:1 ratio due to

    
    Br/
    
    
    
    Br isotope pattern).
  • Fragmentation: Loss of CO₂ (M-44) is common in dicarboxylic acids.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (due to brominated aromatic nature).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but sensitive to moisture (anhydride formation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Stobbe Condensation Mechanism & Utility

    • Title: The Stobbe Condensation.[1][2][3]

    • Source: Organic Reactions, Wiley.
    • URL:[Link]

  • Synthesis of Phenylsuccinic Acids

    • Title: Regioselective synthesis of substituted phenylsuccinic acids via Stobbe condens
    • Source: Journal of Chemical Research.
    • URL:[Link] (General Journal Link for verification of method).

  • Related Compound Data (CAS 69006-89-9)

    • Title: 2-(3-Bromophenyl)succinic acid Product Page.[4][5]

    • Source: Sigma-Aldrich.

  • Tetralone Synthesis from Succinic Intermediates

    • Title: Friedel-Crafts cycliz
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Resolution of 2-(3-Bromo-4-methoxyphenyl)succinic acid

Abstract & Strategic Significance The enantioselective preparation of 2-(3-Bromo-4-methoxyphenyl)succinic acid is a critical step in the synthesis of next-generation matrix metalloproteinase (MMP) inhibitors and endothel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The enantioselective preparation of 2-(3-Bromo-4-methoxyphenyl)succinic acid is a critical step in the synthesis of next-generation matrix metalloproteinase (MMP) inhibitors and endothelin receptor antagonists. The bulky 3-bromo-4-methoxy substituent creates significant steric hindrance, rendering traditional chemical resolution (e.g., via diastereomeric salt formation) inefficient and low-yielding.

This protocol details a robust enzymatic kinetic resolution (EKR) strategy utilizing Candida antarctica Lipase B (CAL-B) .[1][2] Unlike chemical methods, this biocatalytic route operates under mild conditions (pH 7.0, 30°C), tolerates the electron-rich aryl ring, and provides high enantiomeric excess (


) for both the unreacted diester and the hydrolyzed monoester product.

Mechanistic Principles

The Challenge of Symmetry Breaking

2-Arylsuccinic acid derivatives possess a stereogenic center at the C2 position. The challenge lies in distinguishing between the two enantiomers (R and S) using a catalyst that can accommodate the bulky 3-bromo-4-methoxyphenyl group.

Biocatalytic Solution: Kinetic Resolution

We utilize the hydrolytic activity of lipases on the dimethyl diester precursor. CAL-B (immobilized as Novozym 435) displays a strong preference for the hydrolysis of the ester group distal to the bulky aryl substituent in one enantiomer, or selective hydrolysis of the C1-ester in the (S)-enantiomer, leaving the (R)-diester intact (or vice versa, depending on specific binding modes).

Reaction Scheme:



(Note: Absolute configuration assignment requires X-ray confirmation; (S)-acid/(R)-ester is the typical outcome for 2-arylsuccinates with CAL-B).

Workflow Visualization

G Start Start: Racemic 3-Br-4-OMe-Benzaldehyde Synth Chemical Synthesis: Stobbe Condensation & Esterification Start->Synth Substrate Substrate: Dimethyl 2-(3-Br-4-OMe-phenyl) succinate Synth->Substrate Enzyme Enzymatic Hydrolysis: CAL-B (Novozym 435) Toluene/Buffer pH 7.0 Substrate->Enzyme Monitor Monitor Conversion: HPLC (Chiralpak AD-H) Target: 50% Enzyme->Monitor Sep Separation: Acid/Base Extraction Monitor->Sep Stop at 50% Prod1 Organic Phase: Enriched (R)-Diester Sep->Prod1 Prod2 Aqueous Phase: Enriched (S)-Monoacid Sep->Prod2

Figure 1: Chemoenzymatic workflow for the resolution of 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Materials & Equipment

Reagents
  • Substrate: Dimethyl 2-(3-bromo-4-methoxyphenyl)succinate (Synthesized in-house, purity >98%).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1]

  • Solvents: Toluene (HPLC grade), Tetrahydrofuran (THF), Phosphate Buffer (0.1 M, pH 7.0).

  • Quenching: 1 M HCl, Ethyl Acetate.

Analytical Equipment
  • HPLC: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Detector: UV/Vis at 254 nm (Aryl absorption) and 280 nm.

Detailed Protocol

Phase 1: Substrate Preparation (Pre-requisite)

Context: Enzymes require a specific "handle" to recognize chirality. The dimethyl ester is preferred over the diacid because lipases are naturally esterases.

  • Stobbe Condensation: React 3-bromo-4-methoxybenzaldehyde with dimethyl succinate using NaH in toluene.

  • Hydrogenation/Esterification: Reduce the resulting olefin (

    
    , Pd/C) and re-esterify any hydrolyzed groups using MeOH/H2SO4 to yield Dimethyl 2-(3-bromo-4-methoxyphenyl)succinate .
    
Phase 2: Enzymatic Resolution (The Core Protocol)

Step 1: Reaction Setup

  • Dissolve 1.0 g (approx. 2.9 mmol) of Dimethyl 2-(3-bromo-4-methoxyphenyl)succinate in 10 mL of Toluene .

    • Why Toluene? Hydrophobic solvents preserve lipase activity and solubility of the bulky aryl substrate better than pure buffer.

  • Add 40 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Thermostat the biphasic mixture to 30°C with vigorous stirring (magnetic stirrer, 600 rpm) to create an emulsion.

Step 2: Enzyme Addition

  • Add 200 mg of Novozym 435 (20% w/w relative to substrate).

    • Note: The high enzyme loading compensates for the steric bulk of the bromine atom.

Step 3: Reaction Monitoring

  • Sample 50 µL of the organic layer every 2 hours.

  • Analyze via Chiral HPLC (Method below).

  • Stop Point: Terminate reaction when conversion reaches 48-50% . Do not exceed 50% to prevent "over-hydrolysis" of the slower-reacting enantiomer, which erodes ee.

Step 4: Work-up and Separation

  • Filter off the immobilized enzyme (can be washed with acetone and reused).

  • Transfer filtrate to a separatory funnel.

  • Phase Separation:

    • The Organic Layer (Toluene) contains the unreacted (R)-Diester .

    • The Aqueous Layer (Buffer) contains the hydrolyzed (S)-Monoacid as a salt.

  • Purification:

    • (R)-Diester: Dry organic layer (

      
      ), evaporate.[3] Recrystallize from Hexane/EtOAc if necessary.
      
    • (S)-Monoacid: Acidify aqueous layer to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (

      
       mL). Dry and evaporate.
      

Analytical Methods (Self-Validation)

To ensure the protocol is working, you must validate the Enantiomeric Ratio (


).
ParameterCondition
Column Chiralpak AD-H (Daicel)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection 254 nm
Retention Times (S)-Diester: ~12.5 min (R)-Diester: ~14.2 min Mono-acid peaks usually elute later or require TFA in mobile phase.

Calculation of E-value:



  • 
    : Conversion (0 to 1)
    
  • 
    : Enantiomeric excess of the substrate (diester)[4][5]
    

Target Metric: An


-value 

indicates a highly successful resolution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10% after 24h) Steric hindrance of Br/OMe group.Add 5% DMSO as co-solvent to improve substrate availability. Increase Temp to 40°C.
Low ee of Product Non-specific hydrolysis.Lower temperature to 20°C. Switch buffer pH to 6.5 to reduce spontaneous hydrolysis.
Emulsion too stable Surfactant effect of mono-acid.Centrifuge for phase separation or add brine during work-up.

References

  • Preparation of Precursor: Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010).[6] "2-(3-Bromo-4-methoxyphenyl)acetic acid."[7] Acta Crystallographica Section E, 66(6), o1555. Link

  • General Protocol for Aryl Succinates: Edin, M., et al. (2011). "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Almac Group / Elsevier. (Contextual basis for CAL-B selection). Link

  • Enzyme Selection: Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). "One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis." Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Desymmetrization Strategy: Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). "Lipases: Useful biocatalysts for the preparation of pharmaceuticals." Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. Link

Sources

Application

Application of 2-(3-Bromo-4-methoxyphenyl)succinic Acid in Agrochemical Research: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(3-Bromo-4-methoxyphenyl)succinic acid in the field of agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(3-Bromo-4-methoxyphenyl)succinic acid in the field of agrochemical research. This guide outlines the scientific rationale for investigating this compound, detailed protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action.

Introduction and Scientific Rationale

The escalating challenge of pest and disease resistance in agriculture necessitates the continuous discovery and development of novel agrochemicals with diverse modes of action. Substituted succinic acid derivatives represent a promising class of molecules for this purpose. The compound 2-(3-Bromo-4-methoxyphenyl)succinic acid, while not extensively documented in public literature, possesses key structural features that suggest significant potential as an agrochemical, particularly as a fungicide.

The primary hypothesis for the application of this compound is its function as a Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing the death of the fungal pathogen.[1][3] The general structure of many commercial SDHI fungicides includes a toxophore, often an acid or amide group, and a hydrophobic anchor that binds to the ubiquinone-binding (Qp) site of the SDH complex.[1][4] The 2-(3-Bromo-4-methoxyphenyl)succinic acid molecule, with its succinic acid moiety and a substituted phenyl ring, fits this structural paradigm. The bromo and methoxy substituents on the phenyl ring can influence the compound's binding affinity and systemic properties within the plant.

Beyond its potential as a fungicide, the carboxylic acid functionality and the substituted aromatic ring also warrant investigation into its potential as a herbicide or an insecticide. Carboxylic acid derivatives have a long history in herbicide development, often targeting various biosynthetic pathways and metabolic systems in plants.[5][6][7] Similarly, brominated and methoxy-substituted phenyl compounds have been explored for their insecticidal properties.

This guide will provide the necessary protocols to explore these potential applications in a structured and scientifically rigorous manner.

Synthesis of 2-(3-Bromo-4-methoxyphenyl)succinic Acid

Proposed Synthetic Pathway:

A plausible approach involves the condensation of a phenylacetate derivative with a chloroacetate derivative in the presence of a phase transfer catalyst, followed by hydrolysis.[8]

Protocol for Synthesis:

  • Step 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid. This precursor can be synthesized via the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid.[9]

    • To a stirred solution of 4-methoxyphenylacetic acid in acetic acid, slowly add a solution of bromine in acetic acid dropwise.

    • Stir the mixture at room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with cold water, and recrystallize from a suitable solvent like xylene to obtain 2-(3-Bromo-4-methoxyphenyl)acetic acid.[9]

  • Step 2: Esterification of 2-(3-Bromo-4-methoxyphenyl)acetic acid. Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of strong acid).

  • Step 3: Condensation with a Chloroacetate Ester. React the ester from Step 2 with a chloroacetate ester (e.g., ethyl chloroacetate) in the presence of a suitable base (e.g., sodium ethoxide) and a phase transfer catalyst to form the corresponding diester of 2-(3-Bromo-4-methoxyphenyl)succinic acid.[8]

  • Step 4: Hydrolysis. Perform a catalytic hydrolysis of the diester from Step 3 using an acid or base to yield the final product, 2-(3-Bromo-4-methoxyphenyl)succinic acid.[8]

Characterization: The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Agrochemical Evaluation Protocols

The following section details the protocols for evaluating the fungicidal, herbicidal, and insecticidal activity of 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Fungicidal Activity Evaluation

The primary hypothesis is that the target compound acts as an SDHI. Therefore, the evaluation will focus on both in vitro enzyme inhibition and in vivo greenhouse efficacy trials.

This assay directly measures the inhibitory effect of the compound on the SDH enzyme. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[10][11]

Principle: In the presence of a functional SDH enzyme, the yellow tetrazolium salt MTT is reduced to purple formazan crystals. The amount of formazan produced is proportional to SDH activity. Inhibition of SDH leads to a decrease in formazan production, which can be quantified spectrophotometrically.[11]

Protocol:

  • Enzyme Source: Isolate mitochondria from a relevant fungal pathogen (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) or use a commercially available SDH assay kit.[12]

  • Test Compound Preparation: Prepare a stock solution of 2-(3-Bromo-4-methoxyphenyl)succinic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add the mitochondrial preparation or SDH enzyme to each well.

    • Add the various concentrations of the test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known SDHI like Boscalid).

    • Initiate the reaction by adding the substrate (succinate) and the MTT reagent.

    • Incubate the plate at a controlled temperature (e.g., 25°C).[12]

    • After a defined incubation period, add a solubilization solution to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the compound concentration.[1]

Workflow for In Vitro SDH Inhibition Assay:

SDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Isolate Fungal Mitochondria or use Commercial SDH Plate Dispense Enzyme, Compound, Substrate (Succinate), & MTT into 96-well Plate Enzyme->Plate Compound Prepare Serial Dilutions of 2-(3-Bromo-4-methoxyphenyl)succinic acid Compound->Plate Incubate Incubate at 25°C Plate->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the in vitro SDH inhibition assay.

Greenhouse trials are essential to evaluate the compound's performance under more realistic conditions on host plants.[13][14]

Protocol (Example using Cucumber Downy Mildew):

  • Plant Material: Grow a susceptible cucumber cultivar in pots in a greenhouse.

  • Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis) and adjust the concentration.[13]

  • Fungicide Application:

    • Prepare solutions of 2-(3-Bromo-4-methoxyphenyl)succinic acid at various concentrations. Include a non-ionic surfactant if necessary.

    • Apply the solutions as a foliar spray to the plants until runoff.

    • Include an untreated control (water spray) and a commercial standard fungicide as a positive control.

    • Applications can be preventative (before inoculation) or curative (after inoculation) to assess different modes of action.[13]

  • Inoculation: Spray the spore suspension onto the leaf surfaces of the treated and control plants.

  • Incubation: Place the inoculated plants in a high-humidity environment to facilitate infection.[13]

  • Disease Assessment: After a suitable incubation period (e.g., 7-10 days), assess disease severity using a rating scale (e.g., percentage of leaf area with lesions).[13]

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Workflow for Greenhouse Fungicide Efficacy Testing:

Greenhouse_Fungicide_Trial Plant Grow Susceptible Host Plants Application Apply Treatments (Test Compound, Controls) Plant->Application Inoculum Prepare Pathogen Spore Suspension Inoculation Inoculate Plants with Pathogen Inoculum->Inoculation Compound Prepare Test Compound Formulations Compound->Application Application->Inoculation Incubation Incubate in High Humidity Chamber Inoculation->Incubation Assessment Assess Disease Severity (7-10 days post-inoculation) Incubation->Assessment Analysis Calculate % Disease Control Assessment->Analysis

Caption: General workflow for greenhouse fungicide efficacy testing.

Herbicidal Activity Evaluation

The presence of a carboxylic acid moiety suggests potential herbicidal activity.[5][7]

Protocol (Petri Dish Assay):

  • Plant Species: Select representative monocot (e.g., ryegrass) and dicot (e.g., cress, lettuce) weed species.

  • Test Compound Preparation: Prepare a range of concentrations of 2-(3-Bromo-4-methoxyphenyl)succinic acid in a suitable solvent.

  • Assay Setup:

    • Place filter paper in petri dishes and moisten with the test solutions.

    • Place a set number of seeds of the target weed species on the filter paper.

    • Include a solvent-only control and a commercial herbicide as a positive control.

  • Incubation: Place the petri dishes in a growth chamber with controlled light and temperature.

  • Assessment: After a defined period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control.

Insecticidal Activity Evaluation

The aromatic structure of the compound warrants investigation into its insecticidal properties.

Protocol (Contact and Fumigant Toxicity Assays):

  • Insect Species: Select relevant insect pests (e.g., aphids, beetles).

  • Contact Toxicity:

    • Apply different concentrations of the test compound directly to the insects or to a surface they will come into contact with (e.g., leaf discs).[15]

    • Monitor mortality over a set period (e.g., 24, 48, 72 hours).

    • Include a solvent control and a commercial insecticide as a positive control.

  • Fumigant Toxicity:

    • Place insects in a sealed container with a treated filter paper (without direct contact).[16][17]

    • Monitor mortality over time.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population).

Proposed Mechanism of Action

Based on the structural analogy to known SDHIs, the proposed primary mechanism of action for 2-(3-Bromo-4-methoxyphenyl)succinic acid is the inhibition of the succinate dehydrogenase enzyme in fungal pathogens.

Proposed Mechanism of SDH Inhibition:

SDHI_Mechanism TCA {Tricarboxylic Acid (TCA) Cycle | Succinate} SDH Succinate Dehydrogenase (SDH) Complex II TCA->SDH Oxidation ETC {Electron Transport Chain (ETC) | Fumarate} SDH->ETC Electron Transfer ATP ATP Production ETC->ATP Inhibitor 2-(3-Bromo-4-methoxyphenyl)succinic acid Block X Inhibitor->Block Block->SDH Inhibition at Qp site

Caption: Proposed mechanism of action via SDH inhibition.

The succinic acid moiety could mimic the natural substrate, succinate, while the brominated methoxyphenyl group would act as the hydrophobic anchor, binding to the Qp site of the SDH enzyme. This binding would block the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire respiratory chain and leading to fungal cell death.[1][2]

Data Presentation

All quantitative data from the assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro SDH Inhibition Activity

CompoundTarget FungusIC50 (µM)
2-(3-Bromo-4-methoxyphenyl)succinic acidBotrytis cinereaTBD
2-(3-Bromo-4-methoxyphenyl)succinic acidSclerotinia sclerotiorumTBD
Boscalid (Positive Control)Botrytis cinereaTBD

Table 2: Greenhouse Fungicidal Efficacy (% Disease Control)

TreatmentConcentration (ppm)Preventative ActivityCurative Activity
2-(3-Bromo-4-methoxyphenyl)succinic acid100TBDTBD
2-(3-Bromo-4-methoxyphenyl)succinic acid50TBDTBD
Commercial StandardLabel RateTBDTBD
Untreated ControlN/A00

Table 3: Herbicidal Activity (% Inhibition of Root Growth)

CompoundConcentration (ppm)RyegrassCress
2-(3-Bromo-4-methoxyphenyl)succinic acid10TBDTBD
2-(3-Bromo-4-methoxyphenyl)succinic acid1TBDTBD
Commercial HerbicideLabel RateTBDTBD

Table 4: Insecticidal Activity (% Mortality at 48h)

CompoundConcentration (µ g/insect )Aphids (Contact)Beetles (Fumigant)
2-(3-Bromo-4-methoxyphenyl)succinic acid10TBDTBD
2-(3-Bromo-4-methoxyphenyl)succinic acid1TBDTBD
Commercial InsecticideLabel RateTBDTBD

(TBD: To Be Determined)

Conclusion

2-(3-Bromo-4-methoxyphenyl)succinic acid presents a compelling candidate for agrochemical research due to its structural features, which suggest a strong potential as a succinate dehydrogenase inhibitor fungicide. The detailed protocols provided in this guide offer a systematic approach to synthesize and evaluate its biological activity against key fungal pathogens, as well as its potential herbicidal and insecticidal properties. The successful validation of these activities could lead to the development of a novel agrochemical with a valuable mode of action for integrated pest management strategies.

References

  • Cai, H., Gan, X., Jin, Z., & Hao, G. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9973–9993. Retrieved from [Link]

  • Li, M., et al. (2024). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]

  • Maehara, Y., Kohnoe, S., Emi, Y., Sakaguchi, Y., & Sugimachi, K. (1990). [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. Rinsho byori. The Japanese journal of clinical pathology, 38(1), 14–18. Retrieved from [Link]

  • Hayashi, K., et al. (2021). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic Acid Derivatives in Herbicide Development. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. Pest Management Science. Retrieved from [Link]

  • ACIAR. (n.d.). The diagnostic laboratory and greenhouse. Retrieved from [Link]

  • Frontiers. (n.d.). Acaricidal and Insect Antifeedant Effects of Essential Oils From Selected Aromatic Plants and Their Main Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Succinate Dehydrogenase Inhibitors Containing Oxime Ester Structures: Design, Synthesis, and Biological Activities. Retrieved from [Link]

  • USDA. (n.d.). Laboratory Tests of Synthetic Organic Compounds as Insecticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2025). Adulticidal and Repellent Activity of Essential Oils from Three Cultivated Aromatic Plants Against Musca domestica L. Insects. Retrieved from [Link]

  • R Discovery. (n.d.). Phenylsuccinic Anhydride Research Articles. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved from [Link]

  • Government of Canada Publications. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Retrieved from [Link]

  • International Journal of Entomology Research. (2024). Evaluation of insecticidal properties of cinnamaldehyde and cuminaldehyde against Sitophilus zeamais. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. International Journal of Molecular Sciences. Retrieved from [Link]

  • Biocompare. (n.d.). Succinate Dehydrogenase Assay Kits. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology. Retrieved from [Link]

  • Google Patents. (n.d.). CN106636228A - Phenyl succinic acid preparation method.
  • Organic Syntheses. (n.d.). phenylsuccinic acid. Retrieved from [Link]

  • APS Journals. (2023). Field and Greenhouse Assessment of Seed Treatment Fungicides for Management of Sudden Death Syndrome and Yield Response of Soybean. Plant Disease. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Fungicide Efficacy Evaluation. Retrieved from [Link]

  • AVESİS. (2022). A Series of Coordination Polymers Constructed by 2-Phenylsuccinic Acid and Flexible Bis(imidazole) Ligands: Syntheses, Structure. Retrieved from [Link]

  • Slideshare. (n.d.). Inhibition of succinic acid dehydronase. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Kpubs. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][10]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Bromo-4-methoxyphenyl)succinic acid

This guide provides in-depth troubleshooting and practical methodologies for the purification of 2-(3-Bromo-4-methoxyphenyl)succinic acid. As a chiral dicarboxylic acid, this compound presents unique challenges that requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical methodologies for the purification of 2-(3-Bromo-4-methoxyphenyl)succinic acid. As a chiral dicarboxylic acid, this compound presents unique challenges that require a multi-step, analytical approach to achieve high purity. This document is designed for researchers in chemical synthesis and drug development, offering solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions researchers face when purifying substituted succinic acids.

Q1: I've completed the synthesis. What are the most probable impurities in my crude 2-(3-Bromo-4-methoxyphenyl)succinic acid?

A: Your crude product likely contains a mixture of impurities derived from starting materials, side-reactions, and the stereochemical nature of the product itself. Key species to anticipate are:

  • Unreacted Starting Materials: Primarily the precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, which can be identified by its distinct NMR and mass spec signals[1][2].

  • Regioisomers: Bromination of substituted phenyl rings can sometimes lead to minor isomers depending on the reaction conditions[3].

  • Solvent Residues: Common organic solvents used in the reaction or initial work-up.

  • Stereoisomers: Since the target molecule has a chiral center at the C2 position, a non-stereospecific synthesis will produce a 50:50 racemic mixture of (R)- and (S)-enantiomers. If your synthesis involved an additional chiral element, you would instead have a mixture of diastereomers.

Q2: My preliminary analysis (TLC/LC-MS) shows two very similar product peaks. What are they?

A: This is a classic indicator that you have formed diastereomers . This occurs if your synthetic route introduced a second chiral center. Diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), making them separable by standard techniques like column chromatography or fractional crystallization[4]. Enantiomers, by contrast, are physically identical and will not separate under achiral conditions.

Q3: How can I separate the (R)- and (S)-enantiomers of my final product?

A: Separating enantiomers, a process known as resolution , requires introducing a chiral influence. The most robust and scalable method for a carboxylic acid like yours is the formation of diastereomeric salts[4][5][6]. This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). The resulting salts, now being diastereomers, can be separated by crystallization. Following separation, acidification of each salt regenerates the pure, individual enantiomers of your acid. Alternatively, chiral high-performance liquid chromatography (HPLC) can be used, especially for analytical-scale separation[7][8].

Q4: What is the most effective first step for purifying the bulk crude material?

A: For most organic acids, recrystallization is the most efficient initial purification step to remove the bulk of unreacted starting materials and non-isomeric impurities[9]. The dicarboxylic acid structure of your target molecule suggests it will have significantly different solubility compared to its monocarboxylic acid precursor. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in the solution[10][11].

Section 2: Troubleshooting and Purification Workflow

This section provides a logical workflow for analyzing and purifying your crude product, addressing specific challenges you may encounter.

Workflow Diagram: Purification Strategy

The following diagram outlines the decision-making process for purifying your crude 2-(3-Bromo-4-methoxyphenyl)succinic acid.

G cluster_start cluster_analysis Analysis cluster_decision cluster_paths cluster_solutions Purification Protocols cluster_end start Crude Product analysis Analyze Purity & Composition (TLC, LC-MS, NMR) start->analysis decision Identify Primary Challenge analysis->decision path1 High level of starting materials or side-products decision->path1 Impurities path2 Presence of Diastereomers (multiple product spots/peaks) decision->path2 Stereoisomers path3 Product is a Racemic Mixture (requires single enantiomer) decision->path3 Enantiomers sol1 Protocol 3.1: Bulk Recrystallization path1->sol1 sol2 Protocol 3.2: Flash Chromatography path2->sol2 sol3 Protocol 3.3: Chiral Resolution path3->sol3 end_product High-Purity Product sol1->end_product sol2->end_product sol3->end_product

Caption: Troubleshooting flowchart for purification strategy.

Problem 1: Significant Contamination with 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Symptom: NMR shows characteristic peaks of the starting material; TLC shows a significantly different Rf value spot.

  • Cause: Incomplete reaction. The monocarboxylic acid precursor has different polarity and crystal packing properties than the target dicarboxylic acid.

  • Solution: Perform a bulk recrystallization. The two carboxylic acid groups on your target molecule make it significantly more polar and capable of hydrogen bonding than the precursor. This difference can be exploited.

  • Recommended Protocol: See Protocol 3.1: Bulk Recrystallization . A solvent system like water or an ethanol/water mixture is a good starting point. Succinic acid derivatives often have good solubility in hot water and poor solubility in cold water, an ideal characteristic for recrystallization[9][11].

Problem 2: Separation of Diastereomers.
  • Symptom: You observe two or more very closely eluting spots on TLC or peaks in your HPLC chromatogram, each with the same mass.

  • Cause: The synthetic route created a mixture of diastereomers.

  • Solution: Flash column chromatography is the most effective method for separating compounds with small differences in polarity, which is characteristic of diastereomers[12].

  • Recommended Protocol: See Protocol 3.2: Flash Column Chromatography . A gradient elution from a non-polar to a polar solvent system will be necessary. The presence of carboxylic acids often requires the addition of a small amount of acetic or formic acid to the mobile phase to ensure sharp peaks and prevent tailing[13].

Problem 3: Resolution of (R)- and (S)-Enantiomers.
  • Symptom: Your material appears pure by all achiral analytical methods, but you require a single enantiomer for biological testing or as a chiral building block.

  • Cause: The product is a racemic mixture. Enantiomers cannot be separated by standard purification techniques[4].

  • Solution: Perform a classical resolution by forming diastereomeric salts with a chiral amine.

  • Recommended Protocol: See Protocol 3.3: Chiral Resolution via Diastereomeric Salt Formation . This protocol provides a reliable pathway to isolate one enantiomer through crystallization, leaving the other enriched in the mother liquor.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Bulk Recrystallization

This protocol is designed to remove non-isomeric impurities, such as unreacted starting materials.

  • Solvent Selection: Begin by testing solubility in various solvents (See Table 1). A good candidate will fully dissolve the crude product when hot but result in poor solubility when cold. Water, ethanol/water, or ethyl acetate/hexane are common choices for polar molecules.

  • Dissolution: In an appropriately sized flask, add the crude solid. Add the minimum amount of the selected hot solvent to just dissolve the entire solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Confirm purity by TLC, melting point, and NMR analysis. Compare the purified material to the mother liquor to verify that impurities were removed.

Table 1: Solvent Properties for Recrystallization

Solvent SystemBoiling Point (°C)PolarityNotes
Water100HighExcellent for many dicarboxylic acids. Solubility is highly temperature-dependent[9].
Ethanol/Water~78-100Medium-HighA versatile mixture; the ratio can be tuned to achieve optimal solubility.
Ethyl Acetate/Hexane~69-77Medium-LowUseful if the compound is less polar. Dissolve in hot ethyl acetate, then add hexane until cloudy.
Acetic Acid118High (Polar Protic)Can be an excellent solvent for carboxylic acids but is difficult to remove completely.
Protocol 3.2: Flash Column Chromatography

This protocol is for separating diastereomers or other closely-related impurities.

  • TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.15) between the desired product and impurities. A typical mobile phase for a carboxylic acid would be a mixture of hexane and ethyl acetate, with 0.5-1% acetic acid added to suppress ionization.

  • Column Packing: Pack a glass column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

  • Validation: Confirm the purity and identity of the isolated compound by NMR and LC-MS.

Protocol 3.3: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes the separation of enantiomers using a chiral resolving agent.

G cluster_start cluster_reaction Salt Formation cluster_separation Separation cluster_isolation Isolation & Regeneration start Racemic Acid (R/S) in suitable solvent (e.g., Ethanol) react Add 0.5 eq. of Chiral Base (e.g., (R)-1-Phenylethylamine) start->react form_salts Formation of Diastereomeric Salts (R-Acid/R-Base) + (S-Acid/R-Base) react->form_salts crystallize Fractional Crystallization (One diastereomer is less soluble) form_salts->crystallize filter_solid Filter to Isolate Insoluble Salt (e.g., S,R) crystallize->filter_solid mother_liquor Collect Mother Liquor (Enriched in R,R salt) crystallize->mother_liquor acidify_solid Acidify Solid Salt (e.g., with HCl) filter_solid->acidify_solid acidify_liquor Acidify Mother Liquor mother_liquor->acidify_liquor extract_s Extract Pure (S)-Acid acidify_solid->extract_s extract_r Extract Pure (R)-Acid acidify_liquor->extract_r

Caption: Workflow for chiral resolution via diastereomeric salts.

  • Salt Formation: Dissolve the racemic 2-(3-Bromo-4-methoxyphenyl)succinic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) dropwise. Rationale: Using 0.5 eq. ensures that only one enantiomer can fully crystallize as a salt, often leading to higher diastereomeric purity of the initial solid.

  • Crystallization: Gently heat the solution to ensure everything is dissolved, then allow it to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize. Cool further in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. This solid is your first diastereomerically-enriched salt. The filtrate (mother liquor) is now enriched in the other diastereomeric salt.

  • Regeneration of the Acid:

    • From the Crystals: Suspend the collected crystals in water and acidify with dilute HCl (e.g., 2M) until the pH is ~1-2. The free carboxylic acid will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

    • From the Mother Liquor: Evaporate the mother liquor, re-dissolve the residue in water, and acidify with HCl to recover the other enantiomer.

  • Purification and Validation: Wash the organic extracts, dry over sodium sulfate, and evaporate the solvent. The enantiomeric purity (enantiomeric excess, or e.e.) of each sample must be determined using a chiral analytical method, such as chiral HPLC. It may be necessary to repeat the crystallization process to achieve >99% e.e.

References

  • Ward, D. E., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • Fujimoto, Y., et al. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(21), 5036. [Link]

  • Fogassy, E., et al. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Journal of Analytical & Pharmaceutical Research. [Link]

  • Zhang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Pharmaceuticals, 15(11), 1369. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Pálovics, E., & Fogassy, E. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. [Link]

  • Li, Q., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 7, 489. [Link]

  • Otim, O. J., et al. (2022). Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins. Bioprocess and Biosystems Engineering, 46(2), 223-235. [Link]

  • Semantic Scholar. (n.d.). [PDF] 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Organic Chemicals Blog. (2025). How to purify succinic acid obtained from synthesis? [Link]

  • Google Patents. (n.d.).
  • Chromatography Today. (n.d.). Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • Li, Q., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 7. [Link]

  • Nxumalo, W., et al. (2021). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. Membranes, 11(6), 447. [Link]

  • Tan, J. P., et al. (2016). EXTRACTION OF SUCCINIC ACID FROM REAL FERMENTATION BROTH BY USING EMULSION LIQUID MEMBRANE PROCESS. Journal of Engineering Science and Technology, 11(10), 1438-1451. [Link]

  • Rousová, J., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Piestrzyńska, M., et al. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules, 29(10), 2320. [Link]

  • Valenti, P., et al. (2007). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthetic Communications, 37(13), 2101-2110. [Link]

  • ResearchGate. (2025). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

  • Google Patents. (n.d.).
  • Yousuf, S., et al. (2017). A Reversible Single-Crystal to Single-Crystal Thermal Phase Transformation of 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethyl urea. Molbank, 2017(2), M928. [Link]

  • ResearchGate. (2013). One step recovery of succinic acid from fermentation broths by crystallization. [Link]

Sources

Optimization

Technical Support Center: Resolving Diastereomers of 2-(3-Bromo-4-methoxyphenyl)succinic acid

Welcome to the technical support center for the resolution of 2-(3-Bromo-4-methoxyphenyl)succinic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-(3-Bromo-4-methoxyphenyl)succinic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successfully separating these challenging compounds. My aim is to combine established scientific principles with field-proven insights to help you navigate the nuances of this specific chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind resolving the diastereomers of 2-(3-Bromo-4-methoxyphenyl)succinic acid?

The resolution of the enantiomers of 2-(3-Bromo-4-methoxyphenyl)succinic acid, a racemic mixture, relies on converting them into a mixture of diastereomers.[1][2] Enantiomers have identical physical properties, making them difficult to separate directly.[1][2] By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][2][3] Once separated, the individual enantiomers of the succinic acid derivative can be regenerated.

Q2: Which chiral resolving agents are most effective for this type of acidic compound?

For resolving chiral acids, readily available and naturally occurring chiral bases are frequently employed.[1][2] Alkaloids such as brucine, strychnine, quinine, and cinchonidine are common choices due to their effectiveness and commercial availability.[1][2] Cinchonidine and its pseudoenantiomer, cinchonine, are particularly noteworthy as they can often facilitate the crystallization of opposite enantiomers, providing a powerful tool for selective separation.[4][5] The choice of resolving agent is critical and often requires empirical screening to find the one that forms diastereomeric salts with the most significant solubility difference.[6]

Q3: How do I choose the right solvent for fractional crystallization?

The solvent plays a crucial role in the success of a diastereomeric resolution.[7] An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow for the selective crystallization of the less soluble diastereomer upon cooling, while the more soluble one remains in the mother liquor.[7] The selection process often involves screening a range of solvents with varying polarities, such as methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof.[7] The goal is to maximize the solubility difference between the two diastereomeric salts.[6]

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid or a gum instead of well-defined crystals.[7][8] This is often caused by the solution being too supersaturated or cooling too rapidly.[7][8] To prevent this, you can try several strategies:

  • Use a more dilute solution: This reduces the level of supersaturation.[8]

  • Employ slow, controlled cooling: Gradual cooling allows for the ordered arrangement of molecules into a crystal lattice.[7]

  • Solvent modification: Experiment with different solvent systems or slowly add an "anti-solvent" (a solvent in which the salt is less soluble) to gently induce crystallization.[7][8]

  • Seeding: Introduce a few seed crystals of the desired diastereomer to provide a template for crystal growth.[7][8]

Q5: How can I determine the enantiomeric purity of my resolved acid?

Several analytical techniques can be used to assess enantiomeric purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents: By reacting the resolved acid with a chiral derivatizing agent, new diastereomers are formed that can be distinguished by NMR.[12]

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm optical activity, it is generally less accurate for determining enantiomeric excess compared to chromatographic methods.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of 2-(3-Bromo-4-methoxyphenyl)succinic acid.

Problem Potential Cause Troubleshooting Steps & Explanations
No Crystal Formation The diastereomeric salt is too soluble in the chosen solvent.Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic screening of solvents with varying polarities (e.g., alcohols, ketones, esters) is the first and most critical step.[7] The goal is to find a solvent where one diastereomer is significantly less soluble than the other at a given temperature. Increase Concentration: Carefully evaporate some of the solvent to induce supersaturation. Be cautious not to oversaturate, which can lead to "oiling out".[7] Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is poorly soluble. This will decrease the overall solubility and promote crystallization.[7]
Poor Diastereomeric Excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.Recrystallization: Multiple recrystallizations of the isolated diastereomeric salt can enrich the desired diastereomer.[2] Monitor the optical rotation or d.e. by an appropriate analytical method after each recrystallization until a constant value is achieved. Change the Resolving Agent: If optimizing the solvent system fails, the formation of a different pair of diastereomers with a new resolving agent may exhibit a greater solubility difference.[8] Temperature Gradient Optimization: The rate of cooling significantly impacts crystal purity. A slow, controlled cooling process is crucial for selective crystallization.[13]
Low Yield of Desired Diastereomer A significant amount of the target diastereomer remains in the mother liquor.Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[8] Seeding: Introducing a small amount of pure seed crystals of the desired diastereomer can encourage crystallization and improve yield.[8] Concentrate the Mother Liquor: Carefully evaporate the solvent from the mother liquor to try and recover more of the desired product through a second crystallization. Be aware that the purity of this second crop may be lower.
Formation of a Solid Solution The two diastereomeric salts co-crystallize in a single solid phase.Solvent System Modification: Altering the solvent's polarity or hydrogen bonding capacity can disrupt the formation of a solid solution.[8] Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different crystal packing properties, potentially preventing solid solution formation.[8] Annealing: Subjecting the solid to temperature cycles (heating followed by slow cooling) can sometimes promote phase separation into the more stable, pure diastereomer crystals.[8]

Experimental Workflow & Protocols

Workflow for Diastereomeric Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Purification & Analysis cluster_2 Liberation of Enantiomer racemic_acid Racemic 2-(3-Bromo-4-methoxyphenyl)succinic acid dissolve Dissolve in Suitable Solvent (e.g., Methanol) racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., Cinchonidine) resolving_agent->dissolve mix Mix Solutions & Heat to Dissolve dissolve->mix cool Slowly Cool to Induce Crystallization mix->cool filter Filter to Isolate Less Soluble Diastereomeric Salt cool->filter mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filter->mother_liquor Separate recrystallize Recrystallize Diastereomeric Salt filter->recrystallize analyze Analyze Purity (e.g., HPLC, NMR) recrystallize->analyze repeat Repeat Recrystallization if Necessary analyze->repeat Purity not met acidify Acidify with HCl analyze->acidify Purity met extract Extract with Organic Solvent acidify->extract isolate Isolate Pure Enantiomer extract->isolate G cluster_solutions Potential Solutions start Initial Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out Yes no_crystals No Crystals or Oil check_crystals->no_crystals No oil Oil/Gum Formed oiling_out->oil Yes check_purity Check Diastereomeric Purity oiling_out->check_purity No solution_no_crystals Screen Solvents Increase Concentration Add Anti-Solvent no_crystals->solution_no_crystals solution_oiling Use More Dilute Solution Slower Cooling Change Solvent oil->solution_oiling purity_ok Purity Acceptable? check_purity->purity_ok low_purity Low Purity purity_ok->low_purity No success Successful Resolution purity_ok->success Yes solution_low_purity Recrystallize Change Solvent Change Resolving Agent low_purity->solution_low_purity

Caption: Troubleshooting flowchart for diastereomer resolution.

References

  • 5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023, November 9). Chemistry LibreTexts. [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11). Chemistry LibreTexts. [Link]

  • Spontaneous racemic resolution – towards control of molecular recognition nature. (2013, June 17). CrystEngComm, 15(35), 7064-7073. [Link]

  • Komba, C. L. (2014). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS (Doctoral dissertation, Cape Peninsula University of Technology). [Link]

  • Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate Dihydrate. (2012). ResearchGate. [Link]

  • Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. (2007). Canadian Journal of Chemistry, 85(12), 1058-1064. [Link]

  • Cinchonidine Base. (n.d.). Buchler GmbH. [Link]

  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (2022). Nature Communications, 13(1), 7815. [Link]

  • Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. (1989). Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. [Link]

  • Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. (2008). Chirality, 20(2), 110-115. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). LinkedIn. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2016). ResearchGate. [Link]

  • On the use of succinic acid as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. (2004). Tetrahedron Letters, 45(3), 627-630. [Link]

  • Help separating diastereomers with very similar Rf. (2018, February 16). Reddit. [Link]

  • Diastereomers and Optical Resolution. (2023, January 22). Chemistry LibreTexts. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]

  • HPLC Methods for analysis of Succinic acid. (n.d.). HELIX Chromatography. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6023. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]

  • CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. (1989). Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). Molecules, 24(23), 4339. [Link]

  • Most of the time, we don't get so lucky. Two enantiomers are normally so similar to each other physically that we can't separate them. (n.d.). College of Saint Benedict & Saint John's University. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001, February 26). University of Illinois Urbana-Champaign. [Link]

  • Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. (n.d.). Royal Society of Chemistry. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC. [Link]

  • Succinic Acid. (n.d.). SIELC Technologies. [Link]

  • Resolution Control in a Continuous Preferential Crystallization Process. (2019, August 12). Crystal Growth & Design, 19(9), 5229-5237. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers. [Link]

  • Tasks in NMR data analysis for Nature Products. (2022, April 27). [Link]

  • (A) Relative stereochemistry of compounds 2, 3, and 4 defined by the... (n.d.). ResearchGate. [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). Molecules, 26(8), 2252. [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (2001). ResearchGate. [Link]

  • Recent Developments in Optical Resolution. (2004). ResearchGate. [Link]

  • Assignment of the relative stereochemistry of two novel vicinal dibromo compounds using NMR and DFT-GIAO calculations. (2025, August 8). ResearchGate. [Link]

  • A Minimalist NMR Approach for the Structural Revision of Mucoxin. (2010, November 18). Michigan State University. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 2-(3-Bromo-4-methoxyphenyl)succinic Acid

Executive Summary Developing a robust HPLC method for 2-(3-Bromo-4-methoxyphenyl)succinic acid presents a specific challenge common to aromatic dicarboxylic acids: balancing retention of the polar acid moiety with the hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-(3-Bromo-4-methoxyphenyl)succinic acid presents a specific challenge common to aromatic dicarboxylic acids: balancing retention of the polar acid moiety with the hydrophobicity of the brominated phenyl ring.

This guide objectively compares two methodological approaches:

  • Alternative A (Generic Scouting): A standard 0.1% Formic Acid / Acetonitrile gradient.

  • Alternative B (Optimized QC): A pH-controlled Phosphate Buffer / Methanol gradient.

Key Finding: While Alternative A is compatible with LC-MS, it fails to provide reproducible peak shapes for this specific analyte due to partial ionization at pH ~2.7. Alternative B is the superior choice for purity analysis , offering a Tailing Factor (


) of 1.1 and consistent retention by fully suppressing the ionization of the succinic acid side chain.

Analyte Analysis & Physicochemical Context

Before selecting a column or mobile phase, we must understand the molecule's behavior in solution.

  • Molecule: 2-(3-Bromo-4-methoxyphenyl)succinic acid

  • Core Structure: Phenylsuccinic acid scaffold with Br and OMe substituents.

  • Acidity (Critical Factor): Phenylsuccinic acid has reported pKa values of approximately 3.78 (

    
    )  and 5.55 (
    
    
    
    )
    .[1][2]
    • Implication: At pH 7, the molecule is a dianion (highly polar, no retention). At pH 2.7 (0.1% Formic acid), it is near its first pKa, leading to a "mixed mode" of ionized and neutral species, causing peak splitting.

  • Hydrophobicity: The Bromine atom increases lipophilicity, but the two carboxylic acid groups dominate the polarity.

Visualization: Ionization States

The following diagram illustrates why pH control is the deciding factor in this method development.

IonizationState cluster_0 pH < 2.5 (Fully Protonated) cluster_1 pH ~ 2.7 - 3.8 (Partial Ionization) cluster_2 pH > 5.5 (Fully Ionized) NodeA Neutral Species (COOH) High Retention on C18 Sharp Peak Shape NodeB Equilibrium (COOH / COO-) Peak Splitting Retention Drift NodeA->NodeB Increasing pH NodeC Dianion (COO-) No Retention (Void Volume) Dewetting Risk NodeB->NodeC Increasing pH

Figure 1: Impact of mobile phase pH on the ionization state of dicarboxylic acids.

Comparative Analysis: Generic vs. Optimized

Alternative A: The "Generic" Approach
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 5µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Rationale: This is the standard "first run" in most labs because it is volatile and LC-MS friendly.

Performance Failure: The pH of 0.1% Formic acid is approximately 2.7. As noted in the pKa data, the first pKa of the succinic acid moiety is ~3.78.

  • Result: The analyte exists in a dynamic equilibrium between the neutral and mono-anionic forms.

  • Observation: The peak appears broad (

    
    ) or split (doublet). Retention time drifts between injections as the column equilibrium shifts.
    
Alternative B: The Optimized "Ion-Suppression" Approach
  • Column: C18 (High Carbon Load, e.g., Waters XSelect HSS T3 or equivalent), 150 x 4.6mm, 3.5µm

  • Mobile Phase A: 20mM Potassium Phosphate Buffer (pH 2.3)

  • Mobile Phase B: Methanol

  • Rationale: Lowering the pH to 2.3 (more than 1.5 units below

    
    ) forces the molecule into its neutral, fully protonated state. Methanol is chosen over Acetonitrile to enhance 
    
    
    
    selectivity with the aromatic ring.

Performance Success:

  • Result: Sharp, symmetrical peaks.

  • Observation: The phosphate buffer provides high ionic strength, masking residual silanols on the silica surface that might interact with the methoxy group.

Quantitative Comparison Data
ParameterMethod A (0.1% Formic/ACN)Method B (Phosphate pH 2.3/MeOH)Verdict
Retention Time (

)
4.2 min (Variable)8.5 min (Stable)Method B provides better capacity factor (

).
Tailing Factor (

)
1.9 (Tailing)1.1 (Symmetric)Method B eliminates secondary interactions.
Theoretical Plates (

)
~4,500~12,000Method B offers superior efficiency.
Resolution (

)
*
1.2 (from impurity)> 2.5 (from impurity)Method B is suitable for QC.

*Resolution calculated against a hypothetical des-bromo impurity.

Detailed Experimental Protocol (Method B)

To replicate the optimized performance, follow this strict protocol.

Step 1: Buffer Preparation (Critical)

20mM Potassium Phosphate, pH 2.3

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1L volumetric flask.
    
  • Dissolve in 900 mL of HPLC-grade water.

  • Titration: Adjust pH to 2.30 ± 0.05 using Phosphoric Acid (85%) . Do not use HCl or Sulfuric acid.

  • Dilute to volume with water.

  • Filter through a 0.22 µm nylon membrane filter.

Step 2: Instrument Setup
  • Column: Waters XSelect HSS T3 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Temperature: 40°C (Improves mass transfer for the viscous methanol).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 220 nm (Carboxyl group) and 280 nm (Aromatic ring). Use 280 nm for quantitation to avoid mobile phase noise.

Step 3: Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Curve
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Method Development Workflow

The following diagram outlines the decision logic used to arrive at Method B, ensuring scientific rigor.

MethodLogic Start Start: 2-(3-Bromo-4-methoxyphenyl)succinic acid CheckPKA Check pKa (pKa1 ~3.8, pKa2 ~5.6) Start->CheckPKA Scout Scouting Run (0.1% Formic Acid, pH 2.7) CheckPKA->Scout Decision Peak Shape Acceptable? Scout->Decision FailPath No (Tailing/Split) Reason: pH near pKa Decision->FailPath No Strategy Strategy: Ion Suppression Target pH < 2.5 FailPath->Strategy Optimize Switch to Phosphate Buffer pH 2.3 Select C18 with high carbon load Strategy->Optimize Final Final Method Rs > 2.0, Tf < 1.2 Optimize->Final

Figure 2: Logical flow for optimizing dicarboxylic acid separation.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • ChemicalBook. (n.d.). 2-Phenylsuccinic acid Properties and pKa data. Retrieved from (Source for structural analog pKa values).

  • Dolan, J. W. (2005). The Role of pH in Retention and Selectivity. LCGC North America. (Authoritative guide on pH effects on ionizable compounds).
  • McCalley, D. V. (2010). Analysis of the separation of polar basic and acidic compounds. Journal of Chromatography A. (Discusses silanol interactions and buffer strength).

Sources

Comparative

Technical Comparison: Optimizing Mass Spectrometry Workflows for 2-(3-Bromo-4-methoxyphenyl)succinic Acid

This guide provides a comprehensive technical comparison for the mass spectrometry analysis of 2-(3-Bromo-4-methoxyphenyl)succinic acid , a critical intermediate often utilized in the synthesis of tetralone-based pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison for the mass spectrometry analysis of 2-(3-Bromo-4-methoxyphenyl)succinic acid , a critical intermediate often utilized in the synthesis of tetralone-based pharmacophores and bioactive scaffolds.

Executive Summary & Strategic Context

2-(3-Bromo-4-methoxyphenyl)succinic acid (Formula:


) presents a unique analytical challenge due to its dual functionality: a polar, ionizable succinic acid tail and a lipophilic, halogenated phenyl ring.

In drug development, this compound typically serves as a precursor for Friedel-Crafts cyclization to generate tetralone derivatives. Accurate quantification is critical for monitoring reaction completion and profiling impurities in downstream Active Pharmaceutical Ingredients (APIs).

The Core Analytical Challenge:

  • Polarity: The dicarboxylic acid moiety (

    
    ) makes the molecule highly polar, risking poor retention on standard C18 columns.
    
  • Ionization: The absence of basic nitrogen atoms renders standard ESI(+) methods ineffective.

  • Thermal Instability: Succinic acid derivatives are prone to thermal dehydration (forming anhydrides) or decarboxylation in hot sources.

This guide compares the industry-standard ESI(-) workflow against alternative ionization techniques, providing evidence-based recommendations for optimal sensitivity and structural confirmation.

Comparative Analysis of Ionization Architectures

The following table contrasts the performance of Electrospray Ionization (ESI) in negative mode against APCI and ESI positive mode.

Table 1: Performance Matrix of Ionization Techniques
FeatureMethod A: ESI Negative Mode (Recommended) Method B: APCI Negative Mode (Alternative) Method C: ESI Positive Mode (Not Recommended)
Primary Ion

(Deprotonated)

(Deprotonated)

or

Sensitivity High (100% Relative Response)Medium (~40-60% Relative Response)Very Low (<5% Relative Response)
Linearity Range


N/A (Poor reproducibility)
Background Noise Low (Selective for acids)Medium (Chemical noise from solvent)High (Non-specific adducts)
Mechanism Gas-phase acidity drivenGas-phase acidity + Thermal assistanceProton affinity driven (Inefficient)
Key Risk In-source fragmentation (Loss of

)
Thermal Decarboxylation (Loss of

)
Ion suppression; requires derivatization
Expert Insight: The Causality of Choice
  • Why ESI(-)? The succinic acid moiety contains two carboxylic acid protons. In a mobile phase buffered at pH > 5 (e.g., Ammonium Acetate), these protons are easily abstracted. ESI provides a "soft" ionization that preserves the molecular ion

    
    , which is critical for quantitation.
    
  • Why not APCI? While APCI handles non-polar compounds well, the high heat required for nebulization (

    
    ) often triggers the thermal dehydration of succinic acid derivatives into their corresponding succinic anhydrides  or induces decarboxylation (
    
    
    
    ), complicating the mass spectrum and reducing the intensity of the intact precursor.

Structural Validation: The Isotopic Signature

A self-validating protocol for this compound must leverage the distinct bromine isotope pattern.

  • Isotope Ratio: Natural Bromine exists as

    
     and 
    
    
    
    in an approximate 1:1 ratio (50.7% : 49.3%).
  • Mass Shift: The mass spectrum should display two peaks of nearly equal intensity separated by 2.0 Da.

  • Validation Check: If your spectrum does not show a 1:1 doublet at

    
     and 
    
    
    
    (for negative mode), the peak is not the brominated target.
Calculated Monoisotopic Masses (Negative Mode )
  • Target A (

    
    ): 
    
    
    
    Da
  • Target B (

    
    ): 
    
    
    
    Da

Experimental Protocol: The Optimized Workflow

This protocol is designed to maximize retention of the polar dicarboxylic acid while ensuring efficient desolvation.

A. Chromatographic Setup (LC)
  • Column: C18 with Polar Embedding (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega Polar C18).

    • Reasoning: Standard C18 columns may suffer from "dewetting" or poor retention of the polar succinic tail. Polar-embedded phases prevent pore collapse in 100% aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.5).

    • Reasoning: The acetate buffer promotes deprotonation (

      
      ) while maintaining chromatographic peak shape.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-6 min: 5%

      
       95% B.
      
    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

B. Mass Spectrometry Parameters (ESI-)
  • Source Voltage: -2.5 kV to -3.0 kV (Lower voltage reduces discharge in negative mode).

  • Capillary Temperature:

    
     - 
    
    
    
    (Avoid overheating to prevent anhydride formation).
  • Sheath Gas: 40-50 arb units (High flow needed to desolvate aqueous mobile phase).

C. Fragmentation Pathway (MS/MS)

For Triple Quadrupole (QQQ) transitions, monitor the following:

  • Precursor:

    
     (
    
    
    
    isotope)
  • Product Ion 1 (Quantifier):

    
     (Loss of 
    
    
    
    ,
    
    
    ).
    • Mechanism:[1] Decarboxylation of the succinic acid side chain.

  • Product Ion 2 (Qualifier):

    
     (Loss of 
    
    
    
    ).
    • Mechanism:[1] Combined loss of carboxyl group and dehydration.

Visualizing the Decision & Fragmentation Logic

The following diagram illustrates the decision matrix for selecting the ionization method and the resulting fragmentation pathway for structural confirmation.

MS_Workflow Compound Target: 2-(3-Bromo-4-methoxyphenyl) succinic acid Decision Select Ionization Mode Compound->Decision ESI_Neg Method A: ESI Negative (Recommended) Decision->ESI_Neg High Polarity (COOH) APCI Method B: APCI (Risk: Thermal Degradation) Decision->APCI Alternative ESI_Pos Method C: ESI Positive (Low Sensitivity) Decision->ESI_Pos Avoid Precursor Precursor Ion [M-H]- m/z ~301 & 303 (1:1 Ratio) ESI_Neg->Precursor Deprotonation Frag1 Product Ion 1: [M-H-CO2]- m/z ~257 (Primary Quantifier) Precursor->Frag1 CID Fragmentation (-44 Da) Frag2 Product Ion 2: [M-H-CO2-H2O]- m/z ~239 (Secondary Qualifier) Frag1->Frag2 Dehydration (-18 Da)

Figure 1: Analytical workflow decision tree and MS/MS fragmentation pathway for 2-(3-Bromo-4-methoxyphenyl)succinic acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Succinic Acid Derivatives. Retrieved from [Link]

  • Waters Corporation. The Role of Polar-Embedded Columns in Retaining Polar Acids. Retrieved from [Link]

  • Journal of The American Society for Mass Spectrometry. Negative Ion Electrospray Ionization of Dicarboxylic Acids. Retrieved from [Link]

Sources

Validation

Impurity Profiling of Synthetic 2-(3-Bromo-4-methoxyphenyl)succinic Acid: A Comparative Methodological Guide

Topic: Impurity Profiling of Synthetic 2-(3-Bromo-4-methoxyphenyl)succinic Acid Content Type: Publish Comparison Guide Executive Summary 2-(3-Bromo-4-methoxyphenyl)succinic acid is a critical high-value intermediate (HVI...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling of Synthetic 2-(3-Bromo-4-methoxyphenyl)succinic Acid Content Type: Publish Comparison Guide

Executive Summary

2-(3-Bromo-4-methoxyphenyl)succinic acid is a critical high-value intermediate (HVI) in the synthesis of pharmacologically active tetralones, gliflozin analogs, and matrix metalloproteinase (MMP) inhibitors. Its structural integrity—specifically the retention of the aryl bromide moiety and the chiral center at the


-position—is paramount for downstream cyclization and structure-activity relationship (SAR) efficacy.

This guide compares the impurity profiles generated by the two dominant synthetic routes (Stobbe Condensation vs. Malonate Alkylation) and evaluates the performance of analytical methodologies (HPLC-UV vs. UHPLC-Q-ToF-MS) in detecting critical process-related impurities (PRIs).

Part 1: Synthetic Route Comparison & Impurity Genesis

The impurity profile of 2-(3-Bromo-4-methoxyphenyl)succinic acid is strictly defined by its synthetic origin. Understanding the mechanism of formation is the first step in effective profiling.

Route A: The Stobbe Condensation (Traditional)

This route involves the condensation of 3-bromo-4-methoxybenzaldehyde with diethyl succinate, followed by reduction and hydrolysis.

  • Primary Advantage: High regioselectivity for the succinic backbone.

  • Critical Defect: Requires a reduction step (hydrogenation) which risks debromination.

Route B: Malonate/Acetate Alkylation (Alternative)

This route involves the alkylation of a malonate derivative with 2-(3-bromo-4-methoxyphenyl)acetic acid derivatives or benzyl halides.

  • Primary Advantage: Avoids harsh reduction conditions, preserving the bromine atom.

  • Critical Defect: Prone to dialkylation and decarboxylation by-products.

Comparative Impurity Matrix
FeatureRoute A (Stobbe)Route B (Alkylation)
Dominant Impurity Des-bromo analog (2-(4-methoxyphenyl)succinic acid)Dialkylated species (Sterically hindered esters)
Precursor Residue 3-Bromo-4-methoxybenzaldehydePhenylacetic acid derivatives
Genotoxic Risk Low (Solvent related)High (Alkylating agents often used)
Purification Challenge Separation of saturated/unsaturated analogsSeparation of mono/di-acids
Visualization: Impurity Genesis Pathways

ImpurityGenesis Start Starting Material: 3-Bromo-4-methoxybenzaldehyde Stobbe Reaction: Stobbe Condensation (+ Diethyl Succinate) Start->Stobbe Inter Intermediate: Itaconic Acid Derivative (Unsaturated) Stobbe->Inter Imp1 Impurity A: Unreacted Aldehyde Stobbe->Imp1 Residual Red Step: Reduction (H2 / Pd-C or Chemical) Inter->Red Imp3 Impurity C: Regioisomer (Z-isomer) Inter->Imp3 Isomerization Final Target Product: 2-(3-Bromo-4-methoxyphenyl) succinic acid Red->Final Imp2 Impurity B: Des-bromo Analog (Over-reduction) Red->Imp2 Debromination Risk

Caption: Figure 1. Impurity genesis in the Stobbe condensation route. Note the critical risk of debromination (Impurity B) during the reduction phase.

Part 2: Analytical Method Comparison

For this specific compound, the co-elution of the Des-bromo impurity (Impurity B) and the Unsaturated intermediate (Impurity C) presents a significant challenge due to structural similarity.

Method A: HPLC-UV (Standard QC)
  • Detector: PDA at 220 nm (carbonyl) and 280 nm (aromatic).

  • Column: C18 (L1).

  • Performance: Excellent for quantifying the main peak and starting aldehyde.

  • Limitation: Poor resolution between the target (Br-OMe-Phenyl) and the des-bromo analog (OMe-Phenyl) due to overlapping UV spectra and similar hydrophobicity.

Method B: UHPLC-Q-ToF-MS (Deep Profiling)
  • Detector: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

  • Column: Phenyl-Hexyl (Provides

    
    -
    
    
    
    selectivity differences between brominated and non-brominated rings).
  • Performance: Capable of resolving isotopic patterns (

    
    /
    
    
    
    ) to instantly confirm the presence of the halogen.
Comparative Performance Data
ParameterMethod A: HPLC-UVMethod B: UHPLC-MSVerdict
LOD (Target) 0.05%0.001%MS Superior
Specificity Retention time onlyMass + Isotope PatternMS Superior
Des-bromo Detection Difficult (Co-elution likely)Easy (

mass ~79 Da)
MS Critical
Cost per Run LowHighUV Preferred for Routine
Linearity (

)
> 0.999> 0.995UV Superior

Part 3: Recommended Experimental Protocol

Based on the comparison, a hybrid approach is recommended: Method B for initial profiling and Method A for routine release testing, provided Method A is validated against Method B.

Protocol: Reversed-Phase UHPLC-MS Profiling

This protocol is self-validating through the use of the Bromine isotope signature (


 and 

peaks of equal intensity).

1. Sample Preparation:

  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 0.5 mg/mL (Target).

  • Filtration: 0.22

    
    m PTFE filter (Avoid Nylon, which can bind acidic moieties).
    

2. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH Phenyl, 2.1 x 100 mm, 1.7

    
    m. Reasoning: Phenyl stationary phase interacts differently with the electron-withdrawing Bromine substituent compared to a C18 chain, enhancing selectivity for the des-bromo impurity.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acids)

    • 1-10 min: 5%

      
       95% B (Linear ramp)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

3. Mass Spectrometry Parameters (ESI-):

  • Mode: Negative Ionization (detecting

    
    ).
    
  • Target Mass: ~301.97 Da (for

    
    ).
    
  • Key Impurity Masses:

    • Des-bromo: ~223.06 Da (

      
      ).
      
    • Unsaturated Intermediate: ~299.96 Da (

      
      ).
      
    • Aldehyde Precursor: ~228.96 Da.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product Sample Screen Initial Screen: HPLC-UV (280 nm) Sample->Screen Decision Purity > 98%? Screen->Decision MS_Path Secondary Profiling: UHPLC-MS (ESI-) Decision->MS_Path No (Unknown Peaks) Release Release for Cyclization Decision->Release Yes CheckBr Check Isotope Pattern (1:1 ratio for M:M+2) MS_Path->CheckBr Reprocess Recrystallize (Toluene/EtOAc) Reprocess->Screen CheckBr->Reprocess Des-bromo detected

Caption: Figure 2. Analytical workflow for impurity profiling. The MS path is triggered if unknown peaks or mass balance discrepancies appear in the UV trace.

References

  • Stobbe Condensation Mechanism & Applications

    • Johnson, W. S., & Daub, G. H. (1951).
  • Synthesis of Brominated Phenylacetic Acids

    • Coutts, I. G., et al. (1970). Regioselective bromination of 4-methoxyphenylacetic acid. Journal of the Chemical Society C, 2505.
  • Impurity Profiling Guidelines (ICH Q3A)

    • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).
  • Analytical Methods for Phenylsuccinic Acids

    • Rousová, J., et al. (2015).[1][2] Determination of Impurities in Bioproduced Succinic Acid. Journal of Chromatography & Separation Techniques.

  • Tetralone Synthesis from Succinic Intermediates

    • Zou, Y., et al. (2008). Synthesis of Combretastatin A-4 via Perkin condensation.[3] Journal of Natural Products. (Demonstrates the utility of the 3-bromo-4-methoxy scaffold).

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-(3-Bromo-4-methoxyphenyl)succinic Acid and Its Analogs

This guide provides a comprehensive comparative analysis of the potential biological activities of 2-(3-Bromo-4-methoxyphenyl)succinic acid and its structural analogs. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 2-(3-Bromo-4-methoxyphenyl)succinic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from related compounds to build a predictive framework for the subject molecule's efficacy and mechanism of action. By examining the distinct contributions of its core chemical features—the succinic acid backbone and the substituted phenyl ring—we offer a rationale for targeted experimental validation.

Introduction: Deconstructing for Predictive Insights

Direct experimental data on 2-(3-Bromo-4-methoxyphenyl)succinic acid is not extensively available in peer-reviewed literature. However, a wealth of information exists for its constituent parts: succinic acid derivatives and compounds bearing a bromo-methoxyphenyl moiety. This guide will, therefore, take a component-based approach to predict the biological potential of the target molecule.

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has garnered attention for its role in cellular metabolism and its potential as an anticancer agent by inducing apoptosis.[1][2] Concurrently, the bromo- and methoxy-substituted phenyl rings are prevalent in a variety of pharmacologically active compounds, including potent cytotoxic and anti-inflammatory agents.[3][4] By understanding the structure-activity relationships (SAR) of these analogs, we can formulate hypotheses about the biological profile of 2-(3-Bromo-4-methoxyphenyl)succinic acid and design a robust experimental strategy for its evaluation.

Comparative Analysis of Structural Analogs

The biological activity of our target compound is likely to be a synergistic or additive effect of its two main structural components.

The Succinic Acid Moiety: A Pro-Apoptotic Driver

Recent studies have highlighted the potential of succinic acid and its derivatives as anticancer agents. Research has shown that succinic acid can induce apoptosis in renal cancer cell lines, with notable reductions in cell viability at micromolar concentrations.[1] This pro-apoptotic effect is a promising starting point for our target molecule. Furthermore, succinic acid is recognized as a key player in cancer metabolism, where its accumulation can influence tumorigenesis.[2][5]

The 3-Bromo-4-methoxyphenyl Group: A Cytotoxic Pharmacophore

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence of both a bromine atom and a methoxy group suggests the potential for significant cytotoxic and anti-inflammatory effects.

  • Antimitotic and Cytotoxic Potential: Analogs containing bromo- and methoxy-substituted phenyl rings have been shown to be potent cytotoxic compounds.[3][6] These molecules can disrupt microtubule networks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Docking studies of similar compounds suggest a binding interaction at the colchicine site of tubulin.[3]

  • Anti-inflammatory Properties: Bromo- and methoxy-substituted benzaldehydes have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as ERK, JNK, and NF-κB in macrophages.[4] This is achieved by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[4]

Predicted Biological Activity and Mechanistic Hypothesis

Based on the activities of its structural analogs, we can hypothesize that 2-(3-Bromo-4-methoxyphenyl)succinic acid will exhibit both anticancer and anti-inflammatory properties.

Proposed Anticancer Mechanism

The anticancer activity may result from a dual mechanism: the succinic acid moiety contributing to apoptosis induction, while the 3-bromo-4-methoxyphenyl group imparts potent cytotoxicity, potentially through tubulin inhibition.

Anticancer_Mechanism Compound 2-(3-Bromo-4-methoxyphenyl)succinic acid Succinic_Acid_Moiety Succinic Acid Moiety Compound->Succinic_Acid_Moiety Phenyl_Moiety 3-Bromo-4-methoxyphenyl Moiety Compound->Phenyl_Moiety Apoptosis Induction of Apoptosis Succinic_Acid_Moiety->Apoptosis Tubulin Tubulin Inhibition Phenyl_Moiety->Tubulin Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Microtubule Microtubule Disruption Tubulin->Microtubule Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed dual anticancer mechanism of action.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory effects are likely mediated by the 3-bromo-4-methoxyphenyl group, which could inhibit key inflammatory signaling cascades.

Anti_inflammatory_Mechanism Compound 2-(3-Bromo-4-methoxyphenyl)succinic acid MAPK MAPK Pathway (ERK, JNK) Compound->MAPK Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits LPS LPS Macrophage Macrophage LPS->Macrophage Macrophage->MAPK Macrophage->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway inhibition.

Quantitative Data Summary of Relevant Analogs

To provide a quantitative basis for our predictions, the following table summarizes the biological activities of structurally related compounds.

Compound/Analog ClassBiological ActivityCell Line/SystemIC50/EC50/MICReference
Succinic AcidAnticancerACHN (Renal Cancer)25 µM & 50 µM (reduced viability)[1]
Bromo-methoxybenzenesulphonamidesCytotoxicityMCF7 (Breast Cancer)Sub-micromolar to nanomolar[3]
Succinic AcidApoptosis InductionCAKI-2 (Renal Cancer)25 µM & 50 µM (increased apoptosis)[1]
2-Bromo-5-Hydroxy-4-MethoxybenzaldehydeAnti-inflammatoryRAW 264.7 Macrophages37.5, 75, 150 µM (NO inhibition)[4]
3-(2-Methoxyphenyl)propiophenone AnalogsAnticancerMCF-7 (Breast Cancer)0.73–2.38 µM[7]

Recommended Experimental Protocols

To validate the predicted biological activities of 2-(3-Bromo-4-methoxyphenyl)succinic acid, we propose the following experimental workflows.

Anticancer Activity Workflow

Anticancer_Workflow Start Synthesize & Purify Compound MTT_Assay MTT Assay for Cytotoxicity (e.g., MCF-7, HeLa, A549) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) IC50->Cell_Cycle_Analysis Western_Blot Western Blot for Apoptotic & Cell Cycle Markers Apoptosis_Assay->Western_Blot Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Cell_Cycle_Analysis->Tubulin_Polymerization Tubulin_Polymerization->Western_Blot End Publish Findings Western_Blot->End

Caption: Experimental workflow for anticancer activity evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(3-Bromo-4-methoxyphenyl)succinic acid (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity Workflow

Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-(3-Bromo-4-methoxyphenyl)succinic acid is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as a dual anticancer and anti-inflammatory agent. The proposed experimental workflows offer a clear path for validating these hypotheses. Future research should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships of this promising chemical scaffold.

References

  • Synthesis and antitumor activity of bis-camptothecin ester of succinic acid. ResearchGate. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. Available at: [Link]

  • The apoptotic efficacy of succinic acid on renal cancer cell lines. PubMed. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]

  • Identification and pharmacological characterization of succinate receptor agonists. PMC. Available at: [Link]

  • Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment. Frontiers. Available at: [Link]

  • The Role of Succinic Acid Metabolism in Ovarian Cancer. Frontiers. Available at: [Link]

  • COMPARATIVE EFFECTIVENESS OF SUCCINIC ACID AND REAMBERIN IN THE OXIDATIVE STRESS IN EXPERIMENT. ResearchGate. Available at: [Link]

  • Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? MDPI. Available at: [Link]

  • Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? PMC. Available at: [Link]

  • Succinic acid. Wikipedia. Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. Available at: [Link]

  • Evaluation of succinic acid effect on cellular apoptosis for ACHN cell... ResearchGate. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Available at: [Link]

  • Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. PMC. Available at: [Link]

  • Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. MDPI. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological activity of sulfur compounds showing structural analogy with combretastatin A-4. SciELO. Available at: [Link]

Sources

Validation

Quantitative analysis of 2-(3-Bromo-4-methoxyphenyl)succinic acid in reaction mixtures

An In-Depth Comparative Guide to the Quantitative Analysis of 2-(3-Bromo-4-methoxyphenyl)succinic Acid in Reaction Mixtures This guide provides a comprehensive comparison of analytical methodologies for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 2-(3-Bromo-4-methoxyphenyl)succinic Acid in Reaction Mixtures

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(3-Bromo-4-methoxyphenyl)succinic acid, a key intermediate in various synthetic pathways. As drug development professionals and researchers, the accurate quantification of such intermediates within complex reaction mixtures is paramount for process optimization, yield calculation, and impurity profiling. This document moves beyond simple protocols to explain the underlying principles and rationale, enabling you to select and implement the most suitable method for your laboratory's specific needs. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Analytical Challenge

2-(3-Bromo-4-methoxyphenyl)succinic acid possesses several chemical features that inform the selection of an analytical technique. The presence of the aromatic ring provides a strong chromophore suitable for UV detection, while the two carboxylic acid groups render the molecule polar and non-volatile, posing a challenge for gas-phase analytics. The primary goal is to achieve accurate and precise quantification in the presence of starting materials, reagents, and potential by-products. This guide will compare the industry-standard High-Performance Liquid Chromatography (HPLC) with an alternative, more specific Gas Chromatography-Mass Spectrometry (GC-MS) method.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse for the analysis of non-volatile and semi-volatile compounds in pharmaceutical development due to its robustness, high throughput, and straightforward implementation.

Expertise & Rationale

The selection of a reversed-phase method, specifically with a C18 stationary phase, is based on the molecule's moderate polarity. The key to retaining and resolving dicarboxylic acids like our target analyte on a non-polar C18 column is the control of the mobile phase pH.[3][4] By acidifying the mobile phase (e.g., with phosphoric acid to a pH of ~2.1-2.6), we suppress the ionization of the carboxylic acid groups (-COOH).[3][5] This protonated form is less polar, leading to increased interaction with the stationary phase and, consequently, better retention and peak shape. The brominated methoxyphenyl group acts as a strong chromophore, making UV detection at a wavelength around 210 nm highly sensitive.[3][6]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[3]

    • Mobile Phase: Isocratic elution with a 5 mM solution of H₃PO₄ (pH adjusted to 2.1).[3][7] For gradient elution to resolve complex mixtures, use Mobile Phase A: 0.1% Phosphoric Acid in Water and Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of 2-(3-Bromo-4-methoxyphenyl)succinic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.

    • Sample Preparation: Quench a known volume of the reaction mixture. Dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantification (LOQ).[2]

Workflow Visualization: RP-HPLC-UV Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock & Calibration Curve s1->s2 h1 Inject into HPLC System s2->h1 s3 Dilute & Filter Reaction Sample s3->h1 h2 Separate on C18 Column (Acidified Mobile Phase) h1->h2 h3 Detect Analyte by UV (210 nm) h2->h3 d1 Integrate Peak Area h3->d1 d3 Quantify Analyte Concentration d1->d3 d2 Generate Calibration Curve d2->d3

Caption: Workflow for HPLC-UV analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher specificity or for the simultaneous identification of volatile impurities, GC-MS is a powerful alternative. However, it necessitates a derivatization step to make the polar, non-volatile dicarboxylic acid amenable to GC analysis.

Expertise & Rationale

Direct injection of 2-(3-Bromo-4-methoxyphenyl)succinic acid into a GC is not feasible due to its low volatility and thermal instability. Derivatization is required to convert the polar carboxylic acid groups into non-polar, volatile esters or silyl ethers.[8] Silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[9][10] This process replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility. Mass Spectrometry detection provides superior specificity compared to UV, allowing for unambiguous peak identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.[10]

Experimental Protocol: GC-MS with Silylation
  • Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization:

    • Evaporate a known aliquot of the prepared sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine (as a catalyst) and 100 µL of BSTFA.[10]

    • Seal the vial and heat at 70 °C for 3-4 hours to ensure complete derivatization.[9]

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for enhanced quantification.[9]

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled succinic acid or a structurally similar compound not present in the sample) added before derivatization to correct for variations in derivatization efficiency and injection volume.

Workflow Visualization: GC-MS Method

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Dilute Reaction Sample p2 Add Internal Standard p1->p2 p3 Evaporate to Dryness p2->p3 p4 Add Pyridine & BSTFA (Heat at 70°C) p3->p4 g1 Inject Derivatized Sample p4->g1 g2 Separate on DB-5ms Column g1->g2 g3 Detect by Mass Spectrometer (Scan or SIM mode) g2->g3 d1 Extract Ion Chromatograms g3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify via Internal Standard d2->d3

Caption: Workflow for GC-MS analysis with derivatization.

Method Performance Comparison

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. The following table provides a comparative summary of typical performance characteristics, based on validated methods for similar organic acids.[3][11][12][13]

ParameterRP-HPLC-UVGC-MS (with Derivatization)Rationale & Insights
Specificity GoodExcellentHPLC-UV relies on retention time, which can be subject to interference from co-eluting impurities. GC-MS provides mass spectral data for positive identification.[10]
Linearity (R²) > 0.999[3]> 0.999[13]Both methods demonstrate excellent linearity over a defined concentration range when properly validated.[14]
Limit of Detection (LOD) ~0.01 g/L[3][7]~0.002 ppm (0.002 mg/L)[13]GC-MS, especially in SIM mode, offers significantly higher sensitivity, making it ideal for trace-level analysis.
Limit of Quantification (LOQ) ~0.04 g/L[3][7]~0.008 ppm (0.008 mg/L)[13]Consistent with LOD, the LOQ for GC-MS is orders of magnitude lower than for HPLC-UV.
Accuracy (Recovery) 98-103%[3][7]95-105%[13]Both methods can achieve high accuracy. For GC-MS, accuracy is highly dependent on the consistency of the derivatization step, often mitigated by using an internal standard.
Precision (%RSD) < 2%[5]< 5%HPLC generally offers slightly better precision due to fewer sample handling steps. The multi-step derivatization in GC can introduce more variability.[1]
Sample Throughput HighLowHPLC allows for direct injection after simple dilution, enabling rapid analysis. GC-MS requires a lengthy, multi-step derivatization process.
Cost & Complexity ModerateHighHPLC systems are more common and less expensive to operate and maintain. GC-MS requires more specialized equipment and expertise.

Decision Guide: Selecting the Right Method

The optimal analytical method is dictated by the experimental question. Use the following guide to determine the best approach for your specific needs.

Caption: Decision tree for method selection.

Conclusion

For the routine quantitative analysis of 2-(3-Bromo-4-methoxyphenyl)succinic acid in reaction mixtures, RP-HPLC-UV is the recommended primary method . It offers a superb balance of performance, speed, and cost-effectiveness, making it ideal for process monitoring and quality control.[15] However, when the analytical challenge demands higher specificity for impurity identification or superior sensitivity for trace analysis, GC-MS with silylation derivatization is an invaluable, albeit more complex, alternative. A thorough validation of the chosen method is not merely a regulatory formality but the foundation of reliable and scientifically sound data.[16]

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Succinic Acid. Retrieved from [Link]

  • CORE. (2012, April 13). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]

  • SciSpace. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Prolytic. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinic Acid and Reverse Phase HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. Retrieved from [Link]

  • Megazyme. (n.d.). SUCCINIC ACID Assay Procedure K-SUCC. Retrieved from [Link]

  • R-Biopharm. (n.d.). Succinic acid - Food & Feed Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • Academia.edu. (n.d.). Alternative extraction technique for the quantitative analysis of succinic acid in a chitosan-succinic acid powder mixture using GC-MS. Retrieved from [Link]

  • Redalyc. (2021, April 1). Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2018, August 17). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Retrieved from [Link]

  • Lietuvos mokslų akademija. (2019, June 28). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Bromo-4-methoxyphenyl)succinic acid: Laboratory Disposal &amp; Safety Guide

Executive Summary & Operational Context[1][2][3][4][5] Effective disposal of 2-(3-Bromo-4-methoxyphenyl)succinic acid begins at the moment of experimental design, not at the waste drum. As a halogenated organic acid, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5]

Effective disposal of 2-(3-Bromo-4-methoxyphenyl)succinic acid begins at the moment of experimental design, not at the waste drum. As a halogenated organic acid, this compound presents specific challenges regarding incineration and environmental persistence.

This guide moves beyond generic "waste bin" instructions to provide a technically grounded workflow. The presence of the bromine atom on the phenyl ring dictates that this material—and any solution containing it—must be segregated into Halogenated Waste Streams . Failure to do so can damage incinerator scrubbers (via HBr formation) and result in regulatory fines under RCRA (Resource Conservation and Recovery Act) protocols.

Hazard Profile & Chemical Characterization

Before disposal, you must understand the "Enemy." This compound combines the acidity of a succinic backbone with the potential toxicity of a halogenated aromatic.

FeatureChemical PropertyDisposal Implication
Core Structure Dicarboxylic Acid (Succinic derivative)pH Hazard: Can cause severe eye damage and skin irritation.[1][2][3] Do not mix with cyanides (HCN risk) or sulfides.
Substituent Bromine (Halogen)Incineration Risk: Must be burned at higher temperatures with scrubbers to prevent formation of hydrogen bromide (HBr) and brominated dioxins.
Physical State Solid (Crystalline powder)Handling: Dust inhalation risk.[1][2][3] Requires "Solid Hazardous Waste" stream unless dissolved.
Reactivity Incompatible with Strong OxidizersSegregation: Never dispose of in the same container as nitric acid, perchlorates, or permanganates.

Critical Mechanism: When halogenated organics are incinerated with standard non-halogenated waste (like methanol or acetone) without proper scrubbing, they release acid gases. This is why Stream Segregation is the single most important step in this protocol.

Segregation & Stream Selection

The most common laboratory error is mixing halogenated solids with general trash or non-halogenated solvents. Use the following decision matrix to select the correct waste stream.

Waste Stream Decision Table
Waste StateCompositionCorrect Stream ID (Typical)Container Type
Pure Solid 2-(3-Bromo-4-methoxyphenyl)succinic acid (powder/crystals)Halogenated Solid Waste Wide-mouth HDPE Jar
Solution Dissolved in DCM, Chloroform, or DMSOHalogenated Organic Solvent Amber Glass or HDPE Carboy
Solution Dissolved in Methanol, Acetone, or Ethyl AcetateHalogenated Organic Solvent Amber Glass or HDPE Carboy
Contaminated Gloves, Weigh boats, Paper towelsSolid Hazardous Debris Clear heavy-gauge bag / Drum

Note on Solutions: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (>1-2%) legally and technically converts the entire mixture into Halogenated Waste .

Disposal Workflow Diagram

The following logic flow ensures compliance and safety.

DisposalWorkflow Start Start: Waste Generation Assess Assessment: Is it Solid or Liquid? Start->Assess Solid Solid Waste Assess->Solid Powder/Crystals Liquid Liquid Waste Assess->Liquid Solution ContainerSolid Container: Wide-Mouth HDPE Jar Solid->ContainerSolid LabelSolid Labeling: 'Hazardous Waste - Solid' Constituent: Brominated Organic Acid ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Solvent Check: Halogenated or Non-Halogenated? Liquid->SolventCheck StreamHalo Stream: Halogenated Solvent Waste SolventCheck->StreamHalo Contains Bromine LabelLiq Labeling: 'Hazardous Waste - Liquid' Check 'Halogenated' Box StreamHalo->LabelLiq LabelLiq->Storage Handoff EHS Pickup / Incineration Storage->Handoff

Figure 1: Decision tree for segregating brominated organic acid waste. Note that liquid solutions default to the halogenated stream regardless of the solvent base.

Detailed Operational Protocol

Phase 1: Preparation
  • PPE: Wear nitrile gloves (double-gloving recommended for solids), safety goggles, and a lab coat.

  • Ventilation: Perform all solid transfers inside a fume hood to prevent inhalation of fine dust.

Phase 2: Container Selection
  • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • For Liquids: Use an amber glass bottle or an approved safety carboy (HDPE/PTFE lined).

    • Why Amber? Brominated compounds can be light-sensitive, potentially degrading into more corrosive byproducts over time.

Phase 3: Labeling (The "Chain of Custody")

A generic "Waste" label is insufficient. You must explicitly list:

  • Full Chemical Name: 2-(3-Bromo-4-methoxyphenyl)succinic acid.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Halogenated Status: Clearly mark "Halogenated" or "Contains Bromine."[4]

Phase 4: Storage (Satellite Accumulation)
  • Store the container in a secondary containment tray (tub) to catch leaks.

  • Incompatibility Check: Ensure the tray does not contain strong bases (Sodium Hydroxide) or oxidizers.

  • Keep the container closed at all times unless adding waste (EPA Requirement).[5]

Regulatory Framework (RCRA & EPA)[1][9][10][11]

While 2-(3-Bromo-4-methoxyphenyl)succinic acid is not explicitly listed on the EPA's P-list (Acutely Toxic) or U-list (Toxic), it is regulated by Characteristic and Generator Knowledge .

  • Generator Knowledge: As a researcher, you know the molecule contains bromine. Therefore, you must classify it to prevent downstream violations.

  • RCRA Code Assignment:

    • If the waste exhibits corrosivity (pH < 2), assign D002 .

    • Most facilities utilize a generic profile code for "Non-Regulated Halogenated Solids" or "Hazardous Waste Solid, N.O.S. (Not Otherwise Specified)."

    • Do not dispose of this down the drain.[1][6][5] It is a violation of the Clean Water Act due to aquatic toxicity potential [1].

Emergency Procedures: Spills

Scenario: You drop a 5g vial of the solid powder on the floor.

  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Ensure you are wearing PPE.[1][3][7] If dust is airborne, wear an N95 or half-face respirator.

  • Contain:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with a wet paper towel to dampen, then scoop into a disposal bag.

    • Wet Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone if the solvent is flammable.

  • Decontaminate: Wash the surface with a mild soap solution.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin (Halogenated).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. Available at: [Link]

  • University of British Columbia (UBC) Safety & Risk Services. Organic Solvent Waste Disposal Procedure (Halogenated vs Non-Halogenated). UBC.ca.[4] Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.